molecular formula C12H17BrN2 B1411778 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine CAS No. 1289049-62-2

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Cat. No.: B1411778
CAS No.: 1289049-62-2
M. Wt: 269.18 g/mol
InChI Key: OIHZXWWHMDHCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C12H17BrN2 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-7-10(13)8-14-12(9)15(2)11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHZXWWHMDHCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)C2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and utility of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine , a specialized heterocyclic building block.

Classification: Pyridine Scaffold / Halogenated Heterocycle Primary Utility: Pharmaceutical Intermediate (Kinase Inhibitors, GPCR Ligands)

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry. It combines a reactive halogen handle (5-Br) for cross-coupling with a sterically defined amine core (2-amino-3-methyl). The inclusion of the cyclopentyl and methyl groups on the amine nitrogen modulates lipophilicity and metabolic stability, distinguishing it from simple aminopyridines. This guide outlines the synthetic architecture and functionalization strategies for researchers utilizing this moiety in drug discovery.[1][2][3]

Structural Architecture & Pharmacophore Analysis

The molecule's value lies in its specific substitution pattern, which addresses common liabilities in drug design (solubility, selectivity, and metabolic clearance).

Structural FeatureFunction / Medicinal Chemistry Utility
5-Bromo Handle The Warhead: A highly reactive site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Allows the attachment of aryl/heteroaryl "tails" to build the final drug candidate.
2-Amino Group H-Bond Acceptor: The pyridine nitrogen (N1) remains a potent H-bond acceptor. The exocyclic nitrogen is fully substituted, preventing H-bond donation, which improves membrane permeability (logP).
3-Methyl Group Conformational Lock: Induces a twist in the N-substituents relative to the pyridine plane. This "ortho-effect" restricts bond rotation, potentially locking the molecule into a bioactive conformation and improving selectivity against off-target kinases.
N-Cyclopentyl Lipophilic Bulk: Fills hydrophobic pockets (e.g., the ATP-binding site of kinases). Cyclopentyl is often superior to cyclohexyl due to a slightly lower entropic penalty upon binding.

Synthetic Pathways[4][5][6]

The synthesis of this sterically congested amine requires precision. While Nucleophilic Aromatic Substitution (


) is possible, the 3-methyl group hinders the approach of the amine. Therefore, Palladium-Catalyzed Buchwald-Hartwig Amination  is the superior protocol for purity and yield.
Primary Route: Buchwald-Hartwig Cross-Coupling

This route utilizes the commercially available 5-bromo-2-chloro-3-methylpyridine and N-methylcyclopentanamine .

Reaction Scheme (DOT Visualization)

SynthesisPath Start1 5-Bromo-2-chloro- 3-methylpyridine Catalyst Pd(OAc)2 / BINAP NaOtBu / Toluene Start1->Catalyst Start2 N-Methyl- cyclopentanamine Start2->Catalyst Product TARGET: 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine Catalyst->Product 100°C, 12h (Buchwald-Hartwig)

Figure 1: Convergent synthesis via Pd-catalyzed C-N bond formation.

Detailed Protocol
  • Reagents:

    • Substrate: 5-bromo-2-chloro-3-methylpyridine (1.0 equiv)

    • Amine: N-methylcyclopentanamine (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: BINAP or Xantphos (10 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge an oven-dried reaction vial with the aryl chloride, Pd catalyst, ligand, and base inside a glovebox (or under Ar stream).

    • Add the solvent (degassed) and the amine.[4]

    • Seal and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The 5-Br bond is robust enough to survive these conditions if the temperature is controlled, as the 2-Cl position is significantly more activated for oxidative addition in the presence of the adjacent nitrogen.

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Downstream Functionalization (The "Hub" Concept)

Once synthesized, the molecule acts as a "Hub" intermediate. The 5-bromo position allows for divergent synthesis of libraries.

Functionalization Logic (DOT Visualization)

ReactivityHub Core 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Heck Heck Reaction (Acrylates, Pd(OAc)2) Core->Heck Borylation Miyaura Borylation (B2Pin2, PdCl2(PPh3)2) Core->Borylation Biaryl Biaryl Kinase Inhibitors (Target Specificity) Suzuki->Biaryl Alkene Functionalized Alkenes (Linker Chemistry) Heck->Alkene Boronate Boronic Ester Intermediate (Reverse Coupling) Borylation->Boronate

Figure 2: Divergent synthetic utility of the 5-bromo handle.

Critical Reactivity Note

The 3-methyl group exerts a steric influence on the 5-position. While it does not block reaction at the 5-position, it prevents "ortho-lithiation" at the 4-position, making the 5-bromo position the exclusive site of reactivity during metal-halogen exchange (e.g., with n-BuLi at -78°C).

Physicochemical Profile (Calculated)

Understanding the physical properties is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

PropertyValue (Predicted)Implication
Molecular Weight ~283.17 g/mol Fragment-like; leaves room for large coupling partners.
cLogP 3.8 – 4.2High lipophilicity due to cyclopentyl/methyl groups. Likely requires formulation aids (e.g., DMSO/Solutol) for biological assays.
tPSA ~16 ŲVery low polar surface area (only pyridine N). Excellent blood-brain barrier (BBB) permeability potential.
pKa (Pyridine N) ~6.5The 2-amino group donates electron density, raising the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).

Quality Control & Analytical Standards

To ensure the integrity of this building block before downstream usage, the following analytical criteria must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

  • Acceptance Criteria: Purity > 98% (Area %).

NMR Signature ( H NMR, 400 MHz, CDCl )
  • Aromatic Region: Two singlets (or meta-coupled doublets,

    
     Hz) for the pyridine protons at positions 4 and 6. The proton at C6 will be more deshielded (~8.0 ppm) than C4 (~7.5 ppm).
    
  • N-Methyl: Singlet integrating to 3H, likely around 2.8–3.0 ppm.

  • 3-Methyl: Singlet integrating to 3H, attached to the aromatic ring (~2.1–2.3 ppm).

  • Cyclopentyl: One methine proton (multiplet, ~4.0 ppm) and 8 methylene protons (multiplets, 1.5–2.0 ppm).

References

  • Buchwald-Hartwig Amination Scope: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Pyridine Scaffold Utility: Altaf, A. A., et al. (2015). "The synthesis of pyridine derivatives by multicomponent reactions." Asian Journal of Chemistry.

  • Kinase Inhibitor Design: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.

  • SnAr vs Coupling: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Physicochemical Profiling of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine (CAS 1289049-62-2) represents a specialized halogenated heterocyclic building block, primarily utilized in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., CDK4/6 inhibitors) and G-protein coupled receptors (GPCRs).[1][2] Its structural architecture combines a lipophilic cyclopentyl moiety with a reactive 5-bromopyridine core, offering a unique balance of steric bulk and electronic tuneability.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and handling protocols. It is designed to assist medicinal chemists in optimizing reaction conditions and predicting the behavior of this scaffold in complex biological matrices.

Structural Identity & Molecular Descriptors[3]

Precise identification is critical for regulatory compliance and database integration. The following descriptors define the exact chemical entity.

DescriptorValue
IUPAC Name This compound
CAS Number 1289049-62-2
Molecular Formula C₁₂H₁₇BrN₂
Molecular Weight 271.18 g/mol
SMILES CN(C1CCCC1)c1nc(cc(Br)c1C)
InChI Key Predicted: Generate based on structure (Verify with vendor CoA)
Core Scaffold 2-Aminopyridine

Physicochemical Property Profiling[4]

As experimental data for this specific intermediate is proprietary or sparse in public registries, the following values are derived from consensus chemoinformatic models and validated against structural analogs (e.g., 5-Bromo-N,N-dimethylpyridin-2-amine, CAS 26163-07-5).

Predicted vs. Analog-Derived Properties
PropertyPredicted ValueConfidenceContext & Implications
LogP (Lipophilicity) 4.2 ± 0.4HighSignificantly more lipophilic than the N,N-dimethyl analog (LogP ~2.3) due to the cyclopentyl ring. Expect high membrane permeability but reduced aqueous solubility.
pKa (Conjugate Acid) 5.8 ± 0.5MediumThe 2-amino group is the basic center. The 3-methyl group (EDG) increases basicity, while the 5-bromo (EWG) decreases it. The steric bulk of the N-cyclopentyl group may hinder protonation slightly compared to N-methyl analogs.
Solubility (Aq, pH 7.4) < 0.1 mg/mLHighPoor aqueous solubility is expected. Formulation for biological assays requires DMSO stock solutions (typically 10–20 mM).
Topological Polar Surface Area (TPSA) ~15.7 ŲHighLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential if used as a CNS drug scaffold.
Boiling Point ~340°C (760 mmHg)MediumExtrapolated from lower MW analogs. Likely to decompose before boiling at atmospheric pressure.
Melting Point 55–65°CLowLikely a low-melting solid or viscous oil at room temperature depending on purity and crystal packing efficiency.
Solubility & Formulation Strategy

Due to the calculated LogP > 4, this compound is classified as Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS) context.

  • Solvent Compatibility:

    • High Solubility: DMSO, Dichloromethane (DCM), Ethyl Acetate, Methanol.

    • Low Solubility: Water, Hexanes (moderate).

  • Assay Protocol: For in vitro assays, prepare a 10 mM stock in 100% DMSO. Avoid freeze-thaw cycles to prevent precipitation driven by moisture uptake.

Synthetic Accessibility & Reaction Logic

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (SNAr) pathway. This route is preferred over direct bromination to ensure regioselectivity.

Primary Synthetic Route (SNAr)

The most robust method involves the displacement of a leaving group (Cl or F) at the 2-position of the pyridine ring by N-methylcyclopentanamine.

Reagents:

  • Substrate: 5-Bromo-2-chloro-3-methylpyridine (CAS 1289040-78-3 analog precursor).

  • Nucleophile: N-Methylcyclopentanamine.

  • Base: K₂CO₃ or Cs₂CO₃ (to neutralize HCl).

  • Solvent: DMF or NMP (high boiling point polar aprotic).

Mechanism: The 3-methyl group provides steric hindrance, which can slow the reaction, requiring elevated temperatures (80–120°C). However, the 5-bromo group (electron-withdrawing) activates the ring at the 2-position, facilitating the attack.

Visualization of Synthetic Logic

SyntheticPathway cluster_conditions Critical Process Parameters Start 5-Bromo-2-chloro- 3-methylpyridine Intermediate Meisenheimer Complex Start->Intermediate SNAr Attack (100°C, DMF) Reagent N-Methyl- cyclopentanamine Reagent->Intermediate Product 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine Intermediate->Product -HCl (Base Mediated) Param1 Temp: 80-120°C Avoids degradation Param2 Base: Cs2CO3 Enhances rate

Figure 1: SNAr Synthetic Pathway. The reaction exploits the activation of the C2 position by the C5-Bromine atom.

Analytical Characterization Profile

To validate the identity of the synthesized material, the following spectral signatures should be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: Two distinct singlets (or doublets with small coupling) for the pyridine protons.

    • δ 8.0 ppm (d, J2Hz): H-6 (proton adjacent to Nitrogen, deshielded).

    • δ 7.4 ppm (d, J2Hz): H-4 (proton between Methyl and Bromo).

  • Aliphatic Region:

    • δ ~4.5 ppm (m, 1H): Methine proton of the cyclopentyl ring (CH-N).

    • δ ~2.8 ppm (s, 3H): N-Methyl group.[3]

    • δ ~2.2 ppm (s, 3H): Aryl-Methyl group at C3.

    • δ ~1.5–1.9 ppm (m, 8H): Cyclopentyl methylene protons.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Parent Ion [M+H]⁺:

    • Since Bromine has two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, look for a characteristic doublet.

    • m/z 271.1 (⁷⁹Br isotope)

    • m/z 273.1 (⁸¹Br isotope)

  • Retention Time: Expect late elution on reverse-phase C18 columns (high % organic modifier) due to high lipophilicity.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Conditions:

  • Store at 2–8°C (Refrigerated) to minimize slow debromination or oxidation over long periods.

  • Keep under inert atmosphere (Argon/Nitrogen) if storing for >6 months.

  • Container: Amber glass vial to protect from light-induced degradation.

Structure-Activity Relationship (SAR) Logic

For researchers using this compound in drug discovery, understanding the functional role of each moiety is vital for lead optimization.

SAR_Logic cluster_impact Medicinal Chemistry Impact Core Pyridine Core Br 5-Bromo Group Core->Br Synthetic Handle (Suzuki/Buchwald) Me 3-Methyl Group Core->Me Conformational Lock (Twists Amine) Amine 2-N-Cyclopentyl-N-Methyl Core->Amine Lipophilic Interaction (Hydrophobic Pocket) Impact1 The 3-Me group forces the N-substituents out of plane, reducing conjugation and increasing solubility vs planar analogs.

Figure 2: Functional decomposition of the molecule for SAR analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3803041, 5-bromo-N,N-dimethylpyridin-2-amine. Retrieved October 26, 2025 from [Link]

    • Note: Used as the primary structural analog for physicochemical property extrapol
    • Source for CAS verification and commercial availability.[4]

  • Reference for synthetic conditions of cyclopentyl-amino substituted heterocycles.
  • Lipinski, C. A. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Synthesis of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine , a high-value scaffold likely utilized in the development of kinase inhibitors (e.g., CDK or ALK inhibitors). The presence of the bromine atom at the C5 position serves as a critical "chemical handle" for downstream palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the sterically demanding N-cyclopentyl-N-methyl group at C2 modulates solubility and kinase pocket affinity.

The recommended synthetic strategy prioritizes Regioselective Nucleophilic Aromatic Substitution (


)  utilizing a 2-fluoro-3-methylpyridine precursor. This approach leverages the "Orthogonal Reactivity" principle—exploiting the high susceptibility of the C2-fluorine bond to nucleophilic attack while leaving the C5-bromine bond intact for future functionalization.
Target Molecule Profile
PropertyDetail
IUPAC Name This compound
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Key Structural Features Pyridine core, C5-Bromide (electrophile), C3-Methyl (steric lock), C2-Tertiary Amine.[1][2][3][4][5][6][7]
Primary Application Medicinal Chemistry Intermediate (Kinase Inhibitor Scaffold).

Retrosynthetic Analysis

The synthesis is designed around the disconnection of the C2–N bond. The steric hindrance introduced by the C3-methyl group necessitates a highly reactive electrophile at C2. Consequently, 5-bromo-2-fluoro-3-methylpyridine is identified as the optimal precursor over the chloro-analog, as the high electronegativity of fluorine significantly lowers the energy barrier for the rate-determining addition step in the


 mechanism.

Retrosynthesis Target Target: 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine Disconnection Disconnection: C2-N Bond (SNAr Strategy) Target->Disconnection Pyridine Precursor A: 5-Bromo-2-fluoro-3-methylpyridine (CAS: 29312-98-9) Disconnection->Pyridine Amine Precursor B: N-Methylcyclopentanamine (Secondary Amine) Disconnection->Amine Amine_Prec1 Cyclopentanone Amine->Amine_Prec1 Reductive Amination Amine_Prec2 Methylamine Amine->Amine_Prec2

Figure 1: Retrosynthetic tree illustrating the convergence of the activated pyridine core and the secondary amine.

Synthetic Route 1: Regioselective (Recommended)

Rationale

The reaction between 5-bromo-2-fluoro-3-methylpyridine and


-methylcyclopentanamine  is the most robust method.
  • Why Fluorine? In

    
     reactions on pyridines, fluoride is a superior leaving group compared to chloride or bromide due to its high electronegativity, which stabilizes the Meisenheimer intermediate.[8] This is critical here because the C3-methyl group creates steric bulk that retards nucleophilic attack; the electronic activation of fluorine compensates for this steric penalty.
    
  • Chemoselectivity: The conditions described below (

    
    ) are sufficient to displace the C2-F but generally leave the C5-Br bond intact, preserving it for subsequent metal-catalyzed couplings.
    
Reagents & Materials
  • Electrophile: 5-Bromo-2-fluoro-3-methylpyridine (1.0 equiv)

  • Nucleophile:

    
    -Methylcyclopentanamine (1.2 – 1.5 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (

    
    -Methyl-2-pyrrolidone). Note: DMSO accelerates 
    
    
    
    rates due to its high dielectric constant.
Step-by-Step Protocol
  • Setup:

    • To a dry 25 mL pressure tube or round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoro-3-methylpyridine (1.90 g, 10.0 mmol).

    • Add anhydrous DMSO (10 mL).

    • Add DIPEA (3.5 mL, 20.0 mmol).

    • Add

      
      -methylcyclopentanamine  (1.49 g, 15.0 mmol) in one portion.
      
  • Reaction:

    • Seal the tube (or attach a reflux condenser under

      
       atmosphere).
      
    • Heat the mixture to 110 °C in an oil bath.

    • Monitor: Check reaction progress by TLC (Hexane/EtOAc 8:2) or LC-MS after 4 hours. The starting material (fluoropyridine) should be consumed. If incomplete, stir for an additional 2–4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (50 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with Water (

      
       mL) and Brine  (
      
      
      
      mL) to remove residual DMSO.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[8]
      
  • Purification:

    • The crude residue is typically a yellow/orange oil.

    • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–95%.

Data Validation (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    ~8.1 (d, 1H, H-6), 7.5 (d, 1H, H-4), 4.2 (m, 1H, CH-cyclopentyl), 2.8 (s, 3H, N-Me), 2.2 (s, 3H, Ar-Me), 1.5–1.9 (m, 8H, cyclopentyl).
  • MS (ESI):

    
     calc for 
    
    
    
    (1:1 Br isotope pattern).

Synthesis of Reagent: -Methylcyclopentanamine

If the amine is not commercially available, it must be synthesized via reductive amination.[9]

Protocol
  • Imine Formation: Dissolve Cyclopentanone (1.0 equiv) in Methanol (0.5 M). Add Methylamine (2.0 equiv, 33% in EtOH or aqueous). Stir for 30 mins.

  • Reduction: Cool to 0 °C. Add Sodium Borohydride (

    
    )  (1.5 equiv) portion-wise.
    
    • Expert Tip: For higher chemoselectivity (avoiding alcohol byproduct), use Sodium Triacetoxyborohydride (STAB) in Dichloromethane/Acetic Acid.

  • Workup: Quench with saturated

    
    . Extract with DCM. The product is a volatile amine (bp ~110 °C); careful concentration (no high vacuum) is required, or use the solution directly if solvent compatible.
    

Critical Process Parameters & Troubleshooting

ParameterConditionImpact on Quality
Temperature

Incomplete conversion due to steric hindrance at C3.
Temperature

Risk of displacing C5-Br or degradation.
Solvent DMSO/NMPEssential for

. Protic solvents (EtOH) are too slow.
Stoichiometry Amine < 1.0 eqFormation of homocoupled impurities or incomplete reaction.
Pathway Visualization

ReactionWorkflow SM1 5-Br-2-F-3-Me-Pyridine Inter Meisenheimer Complex SM1->Inter SM2 N-Me-Cyclopentylamine SM2->Inter Reagents DIPEA / DMSO 110°C, 6h Reagents->Inter Workup Aq. Workup (EtOAc Extr.) Inter->Workup - HF (as salt) Purification Flash Column (Hex/EtOAc) Workup->Purification Product Purified Product (>98% Purity) Purification->Product

Figure 2: Workflow for the regioselective


 synthesis.

Safety & Handling

  • Fluoropyridines: Highly volatile and toxic. Handle in a fume hood.

  • DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves.

  • Pressure: If running at >100 °C in a sealed vessel, ensure glassware is rated for pressure to prevent rupture.

References

  • Synthesis of 5-bromo-2-fluoro-3-methylpyridine (Precursor Data)

    • Title: 5-Bromo-2-fluoro-3-methylpyridine | C6H5BrFN | CID 12056902[10]

    • Source: PubChem[10]

    • URL:[Link]

  • General

    
     Reactivity on Pyridines (Mechanism): 
    
    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions[5][11][8][12]

    • Source: SciSpace
    • URL:[Link]

  • Reductive Amination Protocols (Amine Synthesis)

    • Title: Reductive Amination - Wikipedia (General Reference for STAB/NaBH4 conditions)
    • Source: Wikipedia
    • URL:[Link]

  • Analogous Reaction Conditions (CDK Inhibitor Intermediates)

    • Title: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Synthesis[1]

    • Source: ChemicalBook[1][3]

Sources

Structural Characterization Guide: 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

[1]

Executive Summary & Synthetic Context

Compound: 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine Molecular Formula: C₁₃H₁₉BrN₂ Exact Mass: 282.07 / 284.07 (1:1 Isotopic Ratio)[1]

This guide details the spectral fingerprinting required to validate the identity of This compound . This molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the design of Type I/II kinase inhibitors (e.g., CDK4/6 or PI3K pathways) where the aminopyridine core serves as the hinge-binding motif.

Critical Quality Attribute (CQA): The primary challenge in characterizing this molecule is distinguishing it from its regioisomers (e.g., N-methyl vs. 3-methyl placement) and confirming the steric conformation of the cyclopentyl group.[1] The protocols below prioritize the differentiation of these structural nuances.

Mass Spectrometry (MS) Profiling

Objective: Confirm elemental composition and halogenation pattern.

The Bromine Signature

The presence of a single bromine atom provides an unmistakable "isotopic handle."[1][2] In Low-Resolution MS (ESI+), you must observe a 1:1 doublet for the molecular ion

ParameterValueInterpretation
Ionization Mode ESI+ (Electrospray Ionization)Protonated molecular ion generation.[1]
Monoisotopic Mass 283.08 Da (

Br)
Base peak.[1]
Isotope Peak 285.08 Da (

Br)
M+2 peak, ~98-100% relative abundance to base.[1]
Key Fragment

-69 Da (m/z ~214/216)
Loss of Cyclopentyl ring (neutral radical or alkene loss via McLafferty-like rearrangement).[1]
Fragmentation Logic (Graphviz)

The following diagram illustrates the primary fragmentation pathway expected in MS/MS experiments, useful for confirming the N-substituents.

MS_FragmentationFigure 1: Predicted ESI-MS Fragmentation PathwayParentParent Ion [M+H]+m/z 283/285Frag1Fragment A[M - Cyclopentyl]m/z ~215/217Parent->Frag1Loss of C5H9(Cyclopentyl)Frag2Fragment B[M - Br]m/z ~204Parent->Frag2Debromination(Rare in ESI, common in EI)

[1]

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: Verify regiochemistry and steric environment. Solvent: DMSO-


12

H-NMR (Proton) Assignment

The aromatic region is simplified due to the 2,3,5-substitution pattern, leaving only two aromatic protons in a meta relationship.

PositionChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
H-6 8.15 – 8.25Doublet (d)

Deshielded by adjacent Pyridine Nitrogen and inductive effect of Br.
H-4 7.45 – 7.55Doublet (d)

Located between the 3-Methyl and 5-Bromo groups.[1][3]
N-CH (Cyclopentyl) 4.30 – 4.50Quintet-like (m)

Methine proton.[1] Significant deshielding due to direct attachment to amine nitrogen.[1]
N-CH

2.85 – 2.95Singlet (s)-Distinctive N-Methyl signal.[1] Integration must match 3H.
Ar-CH

(Pos 3)
2.20 – 2.30Singlet (s)-Aromatic methyl.[1] Slightly shielded compared to N-Me.[1]
Cyclopentyl -CH

-
1.50 – 1.90Multiplets (m)-Complex envelope of 8 protons (C2'/C3'/C4'/C5').[1]
C-NMR (Carbon) Framework
  • Aromatic Carbons: Expect 5 signals.[1] The C-Br carbon (C-5) will be significantly upfield (~110-115 ppm) due to the heavy atom effect.[1] The C-2 (attached to amine) will be most deshielded (~155-160 ppm).[1]

  • Aliphatic Carbons:

    • N-Me: ~35-40 ppm.[1]

    • Ar-Me: ~18-20 ppm.[1]

    • Cyclopentyl Methine: ~58-62 ppm.[1]

Regiochemistry Verification (NOE)

To confirm the methyl group is at Position 3 and not Position 4 or 6, you must perform a 1D-NOESY or 2D-NOESY experiment.[1]

  • Irradiate Ar-Me (2.25 ppm): You should observe a strong NOE enhancement at H-4 (7.50 ppm).[1] You should not see enhancement at H-6.[1]

  • Irradiate N-Me (2.90 ppm): You may see enhancement at the Cyclopentyl methine and potentially the Ar-Me (due to steric proximity/rotamer population), but minimal enhancement of aromatic protons compared to the Ar-Me/H-4 interaction.[1]

NOE_LogicFigure 2: Critical NOE Correlations for Regiochemical ProofMe33-Methyl Group(2.25 ppm)H4Proton H-4(7.50 ppm)Me3->H4Strong NOE(Spatial Proximity)H6Proton H-6(8.20 ppm)Me3->H6No NOE(Too Distant)NMeN-Methyl(2.90 ppm)NMe->Me3Possible Weak NOE(Steric crowding)

Infrared Spectroscopy (IR)

Objective: Quick identification of functional groups and absence of N-H stretches (confirming tertiary amine).

Frequency (cm⁻¹)Vibration ModeAssignment
3050 – 3010 C-H Stretch (sp

)
Aromatic ring protons.
2960 – 2850 C-H Stretch (sp

)
Strong signals from Cyclopentyl and Methyl groups.[1]
No Signal >3200 N-H StretchAbsence confirms tertiary amine formation. (Crucial check against starting material).[1]
1580 – 1550 C=C / C=N StretchPyridine ring skeletal vibrations.
~1050 – 1000 C-Br StretchAryl bromide characteristic band (often weak/obscured).[1]

Experimental Protocols

Protocol A: NMR Sample Preparation

Use this protocol to avoid concentration-dependent shifts.[1]

  • Weigh 5.0 – 8.0 mg of the solid compound into a clean vial.

  • Add 0.6 mL of CDCl

    
      (containing 0.03% TMS as internal standard).
    
    • Note: If the compound is an HCl salt, use DMSO-d

      
       or perform a free-base extraction first.[1]
      
  • Filter the solution through a cotton plug into the NMR tube if any turbidity is observed.[1]

  • Acquire 1H (min 16 scans) and 13C (min 512 scans).[1]

Protocol B: LC-MS Purity Check

Use this to verify the bromine isotope pattern.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV (254 nm) and MS (ESI+, Scan range 100–600 m/z).[1]

  • Acceptance Criteria: Single peak in UV; MS spectrum under the peak must show 1:1 ratio of m/z 283/285.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 137934, 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (General reference for Pyridine shift prediction principles).

An In-depth Technical Guide to 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific subclass: 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine and its derivatives. Although direct literature on this exact molecule is sparse, this document will construct a robust framework for its synthesis, derivatization, and potential biological applications by drawing upon established principles and documented analogs. We will explore plausible synthetic pathways, detail key experimental protocols, and discuss the structure-activity relationships (SAR) that drive the therapeutic potential of this chemical family, particularly in the realm of kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of chemical space.

Introduction: The Significance of the 2-Aminopyridine Core

The 2-aminopyridine moiety is a versatile pharmacophore that has been successfully incorporated into numerous FDA-approved drugs, including anti-inflammatory agents like piroxicam and antiviral medications such as delavirdine.[1] Its utility stems from its ability to form key hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases.[4] The pyridine ring offers multiple vectors for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties, potency, and selectivity.

The subject of this guide, this compound, represents a specific substitution pattern with several key features:

  • The 5-Bromo Position: This halogen atom serves as a crucial synthetic handle for introducing further diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of a wide range of aryl and heteroaryl substituents, which can profoundly impact biological activity.

  • N-Cyclopentyl and N-Methyl Groups: The dialkylation of the exocyclic amine can influence the compound's lipophilicity, metabolic stability, and conformational rigidity, all of which are critical parameters in drug design.

  • The 3-Methyl Group: This small alkyl group can provide beneficial steric interactions within a binding pocket and influence the electronic properties of the pyridine ring.

Given these features, this class of compounds holds significant potential for the development of novel therapeutics, particularly as modulators of cell signaling pathways.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the sequential construction of the target molecule from commercially available starting materials.

G target This compound intermediate1 N-Cyclopentyl-N,3-dimethylpyridin-2-amine target->intermediate1 Bromination brominating_agent Brominating Agent (e.g., NBS) target->brominating_agent intermediate2 N-Cyclopentyl-3-methylpyridin-2-amine intermediate1->intermediate2 N-Methylation start3 Methyl Iodide intermediate1->start3 start1 2-Amino-3-methylpyridine intermediate2->start1 Reductive Amination start2 Cyclopentanone intermediate2->start2

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis

Step 1: Synthesis of N-Cyclopentyl-3-methylpyridin-2-amine

The initial step involves the N-alkylation of a primary aminopyridine. Reductive amination is a robust and widely used method for this transformation.

  • Rationale: This reaction forms a C-N bond between the primary amine of 2-amino-3-methylpyridine and the carbonyl carbon of cyclopentanone via an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this purpose.

Experimental Protocol: Reductive Amination

  • To a solution of 2-amino-3-methylpyridine (1.0 eq)[5] in dichloroethane (0.2 M), add cyclopentanone (1.2 eq) and acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-cyclopentyl-3-methylpyridin-2-amine.

Step 2: Synthesis of N-Cyclopentyl-N,3-dimethylpyridin-2-amine

The secondary amine is then methylated to yield the tertiary amine.

  • Rationale: This is a standard N-methylation reaction. A strong base like sodium hydride is used to deprotonate the secondary amine, generating a more nucleophilic amide anion, which then reacts with an electrophilic methyl source like methyl iodide.

Experimental Protocol: N-Methylation

  • To a solution of N-cyclopentyl-3-methylpyridin-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

The final step is the regioselective bromination of the pyridine ring.

  • Rationale: The 2-amino group is an activating, ortho-, para-director. Therefore, bromination is expected to occur at the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings.

Experimental Protocol: Bromination

  • To a solution of N-cyclopentyl-N,3-dimethylpyridin-2-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (0.1 M), add N-bromosuccinimide (1.05 eq) at 0 °C.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final product.

Derivatization and Analog Synthesis

The 5-bromo substituent is a key functional group for generating a library of analogs, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds between the 5-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.

  • Rationale: The Suzuki coupling allows for the introduction of a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies. The choice of palladium catalyst, ligand, and base can be optimized for different substrates.

G start This compound product 5-Aryl/Heteroaryl Derivative start->product boronic_acid R-B(OH)2 boronic_acid->product reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) reagents->product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Biological Applications and Mechanism of Action: A Focus on Kinase Inhibition

The 2-aminopyridine scaffold is a well-established hinge-binding motif in a large number of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6]

The Janus Kinase (JAK) - STAT Signaling Pathway: A Representative Target

The JAK-STAT pathway is a key signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is associated with various cancers and autoimmune diseases. Several 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors.[6]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus gene Gene Transcription nucleus->gene inhibitor 2-Aminopyridine Inhibitor inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for 2-aminopyridine inhibitors.

Derivatives of this compound could potentially act as ATP-competitive inhibitors of kinases like JAK2. The 2-amino group would form hydrogen bonds with the hinge region of the kinase, while the substituents at the 3, 5, and N-positions would occupy adjacent hydrophobic pockets, contributing to potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Based on published data for other 2-aminopyridine-based kinase inhibitors, we can hypothesize a preliminary SAR for our target scaffold.

PositionModificationPotential Impact on Activity
5 Introduction of various aryl/heteroaryl groups via Suzuki couplingCan significantly enhance potency by accessing additional binding pockets. The nature of the substituent (e.g., size, electronics) will be critical for selectivity.
N-Cyclopentyl Variation of the cycloalkyl ring size (e.g., cyclobutyl, cyclohexyl)Can modulate lipophilicity and van der Waals interactions within the binding site.
N-Methyl Replacement with larger alkyl groups or removalMay impact the conformation of the N-cyclopentyl group and interactions with the protein.
3-Methyl Replacement with other small alkyl or polar groupsCould influence the orientation of the 2-amino group in the hinge region and provide additional interactions.

Characterization and Quality Control

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. Standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the position of substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, biologically active molecules. This guide has provided a comprehensive framework for the synthesis, derivatization, and potential therapeutic applications of this class of compounds, with a particular focus on kinase inhibition. The proposed synthetic routes are based on robust and well-established chemical transformations, and the strategic placement of the 5-bromo substituent offers a gateway to extensive SAR exploration through cross-coupling reactions. Future work should focus on the synthesis and biological evaluation of a library of analogs to validate the therapeutic potential of this scaffold and to identify lead compounds for further optimization. The rich history and proven success of the 2-aminopyridine core in drug discovery strongly suggest that this is a fruitful area for continued research.[3]

References

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences. [Link]

  • Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. European Journal of Organic Chemistry. [Link]

  • Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • 2-Aminopyridine - an unsung hero in drug discovery. Chemical Communications. [Link]

  • Aminopyridine scaffold‐based CDK‐9 inhibitors. ResearchGate. [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors. ResearchGate. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. RASAYAN Journal of Chemistry. [Link]

  • Some bioactive molecules containing the 2-aminopyridine. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

  • 2-Amino-3-methylpyridine. PubChem. [Link]

Sources

Strategic Sourcing & Synthesis Guide: 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Sourcing Guide for 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists[1]

Executive Summary & Market Landscape

This compound is a specialized heterocyclic intermediate, primarily utilized in the discovery of small molecule kinase inhibitors (e.g., CDK4/6, PI3K pathways).[1] Its structural core—a 2-aminopyridine with specific steric bulk (cyclopentyl) and electronic modulation (bromine, methyl)—makes it a critical scaffold for structure-activity relationship (SAR) studies.[1]

Commercial Status: Unlike commodity reagents, this compound is not a standard catalog item with immediate "off-the-shelf" availability from major distributors (e.g., Sigma-Aldrich, Fisher).[1] It is classified as a Tier 3 Sourcing Target :

  • Direct Availability: Low.[1] Often listed as "Inquire" or "Make-on-Demand."[1]

  • Primary Sourcing Route: Custom Synthesis or In-House Preparation.[1]

  • Key Precursors: Widely available (Tier 1).[1]

This guide provides a technical roadmap for sourcing this molecule, comparing the "Buy" (Custom Synthesis) vs. "Make" (In-House) strategies, with a focus on the latter due to the high availability of precursors.[1]

Sourcing Strategy: The "Make vs. Buy" Decision Matrix

For research scales (<10 g), in-house synthesis is often faster than the lead time for custom synthesis (4-6 weeks).[1] For process scales (>100 g), outsourcing to a Custom Synthesis Organization (CSO) is recommended to avoid handling large volumes of halogenated pyridines.[1]

Decision Tree

SourcingDecision Start Requirement: 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine Scale Scale Needed? Start->Scale Time Timeline? Scale->Time > 10 grams Make STRATEGY A: In-House Synthesis (Recommended for <10g) Scale->Make < 10 grams Time->Make Urgent (< 2 weeks) Buy STRATEGY B: Custom Synthesis (Recommended for >100g) Time->Buy Flexible (> 4 weeks)

Figure 1: Strategic decision matrix for sourcing the target intermediate.

Technical Synthesis Guide (In-House Protocol)

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) .[1] This method is superior to alkylation of the primary amine due to the prevention of poly-alkylation byproducts.

Retrosynthetic Analysis

The target molecule is disconnected at the C2-N bond.[1]

  • Electrophile: 5-Bromo-2-chloro-3-methylpyridine (CAS: 29241-60-9)[1][2][3][4]

  • Nucleophile: N-Methylcyclopentylamine (CAS: 2439-56-7)[1][5]

Synthesis Pathway

SynthesisPathway Precursor1 5-Bromo-2-chloro-3-methylpyridine (CAS: 29241-60-9) Electrophile Reaction SNAr Reaction Solvent: NMP or DMSO Base: K2CO3 or DIPEA Temp: 100-120°C Precursor1->Reaction Precursor2 N-Methylcyclopentylamine (CAS: 2439-56-7) Nucleophile Precursor2->Reaction Target TARGET MOLECULE 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine Reaction->Target Yield: 70-85%

Figure 2: Recommended synthetic pathway via SNAr displacement.

Detailed Experimental Protocol

Safety Note: Perform all operations in a fume hood. Pyridines are toxic and potential irritants.[1][6]

  • Reagents:

    • 5-Bromo-2-chloro-3-methylpyridine (1.0 eq)[1][7]

    • N-Methylcyclopentylamine (1.2 - 1.5 eq)[1]

    • Base: Diisopropylethylamine (DIPEA, 2.0 eq) or K₂CO₃ (2.0 eq)[1]

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1] (DMF can be used but requires higher temp/pressure).[1]

  • Procedure:

    • Dissolve 5-Bromo-2-chloro-3-methylpyridine in NMP (concentration ~0.5 M).

    • Add DIPEA followed by N-Methylcyclopentylamine.[1]

    • Heat the mixture to 110–120°C for 12–16 hours. Monitor by LC-MS (Target M+H ≈ 270/272 for Br isotopes).[1]

    • Note: The steric bulk of the cyclopentyl group and the ortho-methyl group on the pyridine ring may slow the reaction.[1] If conversion is low, increase temperature to 140°C in a sealed tube.

  • Workup & Purification:

    • Cool to room temperature.[1][8] Dilute with water and extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Silica gel chromatography.[1]

      • Eluent: Hexanes/Ethyl Acetate (Gradient 0% -> 20% EtOAc).[1]

      • The product is typically a viscous oil or low-melting solid.[1]

Quality Assurance & Specifications

When sourcing or synthesizing this compound, the following Critical Quality Attributes (CQAs) must be verified.

ParameterSpecificationMethodRationale
Purity ≥ 97.0%HPLC (254 nm)Required for accurate biological assay data.
Identity Conforms1H NMR / LC-MSVerify Br isotope pattern (1:1 doublet).
Regio-Isomers < 0.5%HPLC/NMREnsure substitution occurred at C2, not C4 (unlikely but possible).
Residual Solvent NMP < 0.3%GC-HSHigh boiling solvents (NMP) are toxic to cells in bioassays.[1]

Key NMR Diagnostic Signals (CDCl₃):

  • Pyridine H6: 8.0–8.2 ppm (doublet, J2Hz).[1]

  • Pyridine H4: 7.4–7.6 ppm (doublet, J2Hz).[1]

  • N-Methyl: Singlet, distinct shift due to aromatic ring current (~2.8–3.0 ppm).[1]

  • Ring Methyl: Singlet, ~2.2–2.4 ppm.[1]

Commercial Precursor Suppliers

Since the target is best made in-house, sourcing the precursors is the critical step.[1]

1. 5-Bromo-2-chloro-3-methylpyridine (CAS: 29241-60-9) [1][2][3][4]

  • Major Suppliers: Combi-Blocks, Enamine, Fluorochem, Sigma-Aldrich (rarely in stock, check "Marketplace").[1]

  • Typical Cost: $50 - $150 / 25g.[1]

  • Availability: High.[1]

2. N-Methylcyclopentylamine (CAS: 2439-56-7) [1][5][9]

  • Major Suppliers: Sigma-Aldrich, TCI Chemicals, Matrix Scientific.[1]

  • Typical Cost: $100 - $200 / 5g (More expensive due to "niche" amine status).[1]

  • Alternative: Can be made via Reductive Amination of Cyclopentanone + Methylamine (cheaper for large scale).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285434, 5-Bromo-2-chloro-3-methylpyridine.[1] Retrieved from [Link][1]

  • MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1] (Context for reactivity of 2-amino-3-methyl-5-bromopyridines). Retrieved from [Link][1]

  • ChemSrc (2024). CAS 2439-56-7 Entry: N-Methylcyclopentylamine.[1][5] Retrieved from [Link][1]

Sources

Methodological & Application

Leveraging the 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine Scaffold: A Privileged Structure for Kinase Inhibitor and CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemistry Professionals

Abstract

The 2-aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its favorable pharmacological properties.[1] This application note details the strategic use of a specific, highly functionalized derivative, 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine , as a versatile starting point for the development of novel kinase inhibitors and Central Nervous System (CNS)-active compounds. We provide a comprehensive guide covering its synthetic rationale, detailed protocols for derivatization via palladium-catalyzed cross-coupling, and methodologies for screening in relevant biological assays. The inherent features of this scaffold—a CNS-penetrant pyridine ring, a synthetically versatile bromine "handle," and carefully selected N-alkyl substituents to modulate potency and pharmacokinetics—make it an exceptionally valuable building block for modern drug discovery campaigns.[2]

Introduction: The Strategic Design of a Versatile Scaffold

The pursuit of novel therapeutics requires starting points that are both biologically relevant and synthetically tractable. The 2-aminopyridine framework is a cornerstone of such efforts, with derivatives showing a vast array of biological activities, including potent inhibition of protein kinases and modulation of CNS receptors.[2][3][4] The title compound, This compound , is strategically designed to maximize its utility in drug discovery:

  • The 2-Aminopyridine Core : This heterocyclic system is frequently found in molecules capable of crossing the blood-brain barrier, making it an excellent choice for developing CNS-targeted therapeutics.[2] Furthermore, the nitrogen atoms within the ring act as crucial hydrogen bond acceptors, enabling strong interactions with various biological targets, including the hinge region of protein kinases.[5]

  • The 5-Bromo Substituent : This is the key to unlocking the scaffold's potential. The bromine atom serves as a highly versatile synthetic handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the systematic attachment of a wide array of aryl and heteroaryl groups.[6] This enables rapid exploration of the structure-activity relationship (SAR).

  • N-Cyclopentyl and N,3-Dimethyl Groups : These substituents are not arbitrary. The N-cyclopentyl group increases the molecule's lipophilicity, which can enhance membrane permeability and metabolic stability.[7] The methyl groups at the N- and 3-positions provide steric and electronic modulation, which can fine-tune the compound's binding affinity and selectivity for its target protein. A 2-methylpyridine derivative, for instance, has been identified as a highly potent and selective ALK2 kinase inhibitor.[3]

This combination of features makes this compound an ideal platform for generating libraries of compounds aimed at high-value therapeutic targets.

Synthetic Pathways and Derivatization Protocols

The power of this scaffold lies in its synthetic accessibility and the ease with which it can be diversified. Below are protocols for its hypothetical synthesis and subsequent derivatization.

Hypothetical Synthesis of the Core Scaffold

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The following workflow is based on established synthetic methods for related aminopyridine compounds.[8][9][10]

G A 2-Amino-3-methylpyridine B N-(3-methylpyridin-2-yl)acetamide (Protection) A->B Acetic Anhydride C N-(5-bromo-3-methylpyridin-2-yl)acetamide (Bromination) B->C NBS / Acetic Acid D 5-Bromo-3-methylpyridin-2-amine (Deprotection) C->D Aq. HCl / Reflux E 5-Bromo-N-cyclopentyl-3-methylpyridin-2-amine (N-Alkylation) D->E Cyclopentanone, NaBH(OAc)3 F This compound (N-Methylation) E->F Formaldehyde, NaBH4

Caption: Hypothetical synthetic workflow for the title compound.

Protocol 2.1.1: Synthesis of 5-Bromo-3-methylpyridin-2-amine (Intermediate D)

  • Protection: To a solution of 2-Amino-3-methylpyridine (1.0 eq.) in acetic anhydride (3.0 eq.), add a catalytic amount of sulfuric acid. Reflux the mixture for 2 hours. After cooling, pour the mixture onto ice water and collect the precipitated N-(3-methylpyridin-2-yl)acetamide by filtration.[9]

  • Bromination: Dissolve the acetyl-protected intermediate (1.0 eq.) in acetic acid. Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature. Stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Deprotection: Add concentrated hydrochloric acid to the reaction mixture and reflux for 8-12 hours. Cool the solution and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-3-methylpyridin-2-amine.[10]

Protocol 2.1.2: N-Alkylation and N-Methylation (Steps E & F)

  • Reductive Amination: To a solution of 5-Bromo-3-methylpyridin-2-amine (1.0 eq.) and cyclopentanone (1.2 eq.) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq.). Stir at room temperature for 12-18 hours. Quench the reaction with water, extract with dichloromethane, and purify by column chromatography to obtain 5-Bromo-N-cyclopentyl-3-methylpyridin-2-amine.

  • N-Methylation: Dissolve the product from the previous step (1.0 eq.) in methanol. Add aqueous formaldehyde (37%, 1.5 eq.) followed by sodium borohydride (1.5 eq.) in portions at 0°C. Stir for 2 hours at room temperature. Remove the solvent, add water, and extract with ethyl acetate. Purify by column chromatography to yield the final target scaffold.

Library Generation via Suzuki-Miyaura Cross-Coupling

The 5-bromo position is primed for diversification. The Suzuki reaction is a robust and widely used method for forming C-C bonds.[6][11]

G cluster_0 Reaction Components A 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine E Library of Novel 5-Aryl-2-aminopyridine Derivatives A->E 1,4-Dioxane/Water 90°C, 12h B Aryl/Heteroaryl Boronic Acid B->E 1,4-Dioxane/Water 90°C, 12h C Pd(PPh3)4 (Catalyst) C->E 1,4-Dioxane/Water 90°C, 12h D K3PO4 (Base) D->E 1,4-Dioxane/Water 90°C, 12h

Caption: Suzuki cross-coupling workflow for library synthesis.

Protocol 2.2.1: General Procedure for Suzuki Coupling

  • Setup: To a microwave vial or Schlenk flask, add the this compound scaffold (1.0 eq.), the desired arylboronic acid (1.1 eq.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and potassium phosphate (K₃PO₄) (2.2 eq.).[6]

  • Reaction: Evacuate and backfill the vessel with argon or nitrogen. Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Heating: Seal the vessel and heat the reaction mixture to 90-100°C for 12-16 hours, or until reaction completion is confirmed by LC-MS analysis.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-aminopyridine derivative.

Applications in Drug Discovery & Screening Protocols

Primary Application: Kinase Inhibitor Development

The 2-aminopyridine scaffold is a proven pharmacophore for kinase inhibition, targeting enzymes like ALK2, JAK2, and CDKs.[3][4][12] Dysregulation of kinase signaling is a hallmark of many cancers and inflammatory diseases.[6][13] A library of derivatives from this scaffold should be prioritized for screening against a panel of therapeutically relevant kinases.

cluster_pathway Kinase Signaling Cascade (e.g., RAF-MEK-ERK) cluster_inhibitor Mechanism of Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Inhibition ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Aminopyridine Derivative Inhibitor->RAF

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.[6]

Protocol 3.1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, high-throughput method to determine the IC₅₀ of synthesized compounds against a target kinase.

  • Materials: Target kinase enzyme, appropriate kinase substrate (peptide or protein), ATP, assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay kit).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Further dilute in the assay buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup: In a 384-well white plate, add the test compound dilutions, the target kinase, and the appropriate substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Application: CNS Drug Discovery

Given the scaffold's propensity to cross the blood-brain barrier, synthesized libraries should be considered for screening against CNS targets like G-protein coupled receptors (GPCRs) or ion channels.[2] Radioligand binding assays are a standard method for determining a compound's affinity for a specific receptor.

Protocol 3.2.1: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

  • Materials: Cell membranes expressing the target receptor (e.g., Dopamine D₂ or Serotonin 5-HT₂A), a specific radioligand for the target (e.g., [³H]-Spiperone), scintillation fluid, filter mats.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in a suitable binding buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 90 minutes at room temperature).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Detection: Wash the filters, dry them, and place them in scintillation vials with scintillation fluid. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ of the test compound (concentration required to displace 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Data Interpretation and SAR Analysis

Systematic analysis of the screening data is crucial for advancing a drug discovery program. Data should be organized to clearly delineate the structure-activity relationship (SAR).

Table 1: Example Template for SAR Data Organization

Compound IDR-Group at C5 (from Boronic Acid)Kinase TargetIC₅₀ (nM)Receptor TargetKᵢ (nM)Lipophilicity (cLogP)
Scaffold -BrKinase X>10,000Receptor Y>10,0003.2
LIB-001 PhenylKinase X850Receptor Y2,3004.5
LIB-002 4-FluorophenylKinase X450Receptor Y1,8004.7
LIB-003 3-PyridylKinase X120Receptor Y9503.9
LIB-004 4-MethoxyphenylKinase X2,100Receptor Y5,4004.6

By analyzing this data, researchers can identify which substituents at the 5-position enhance potency and selectivity for the desired biological target, guiding the design of the next generation of compounds. For example, the data might reveal that electron-withdrawing groups or hydrogen bond acceptors at this position are favorable for kinase inhibition.

Conclusion

The This compound scaffold represents a highly valuable and strategically designed starting point for medicinal chemistry campaigns. Its combination of a privileged 2-aminopyridine core, a versatile synthetic handle at the 5-position, and carefully chosen alkyl groups provides a robust platform for generating diverse chemical libraries. The protocols outlined in this application note offer a clear path for the synthesis, derivatization, and biological evaluation of novel compounds targeting kinases and CNS receptors, thereby accelerating the discovery of new therapeutic agents.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. PubMed. Available at: [Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
  • 5-bromo-N,N-dimethylpyridin-2-amine. PubChem. Available at: [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][3][14]triazolo[1,5-a]pyridine. Google Patents. Available at:

  • 5-Bromo-3,4-dimethylpyridin-2-amine. PubChem. Available at: [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. Medium. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. PharmaCompass.com. Available at: [Link]

  • 2-Amino-5-bromopyridine. PubChem. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram. Oakwood Chemical. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed. Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Available at: [Link]

Sources

Application Note: High-Selectivity Synthesis of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine , a critical pharmacophore scaffold used in the development of allosteric kinase inhibitors (e.g., SHP2, SOS1) and PROTAC linkers.

While traditional cross-coupling methods (Buchwald-Hartwig) are often employed for aryl aminations, this protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach avoids transition metal catalysts in the primary step, preventing potential oxidative addition at the sensitive C5-Bromine position, thereby preserving the halide handle for downstream functionalization.

Key Advantages of This Protocol:
  • Chemoselectivity: Exclusively targets the C2-position, leaving the C5-Br intact.

  • Steric Management: Optimizes conditions to overcome the steric hindrance imposed by the C3-methyl group.

  • Scalability: Avoids expensive Pd-ligands and requires simple workup procedures.

Retrosynthetic Analysis & Strategy

The target molecule features a penta-substituted pyridine core.[1][2] The critical challenge is installing the bulky N-methylcyclopentylamino group at C2 adjacent to a C3-methyl substituent.

Strategic Disconnection

We utilize a "displacement-first" strategy. The C2-halogen bond is activated for nucleophilic attack by the ring nitrogen, but the rate is significantly retarded by the ortho-methyl group. Therefore, we select 5-Bromo-2-fluoro-3-methylpyridine as the electrophile. The high electronegativity of fluorine increases the electrophilicity of the C2 carbon (lowering the LUMO energy) more effectively than chlorine, compensating for the steric hindrance.

Figure 1: Retrosynthetic disconnection prioritizing the SNAr pathway to preserve the C5-Bromine handle.

Experimental Protocol

Method A: SNAr Displacement (Primary Route)

Objective: Selective amination of C2-F over C5-Br.

Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8][9]Amount (Example)Role
5-Bromo-2-fluoro-3-methylpyridine 190.011.05.00 g (26.3 mmol)Electrophile
N-Methylcyclopentanamine 99.171.53.91 g (39.5 mmol)Nucleophile
K₂CO₃ (Anhydrous) 138.212.59.09 g (65.8 mmol)Base (HCl Scavenger)
DMSO (Dimethyl sulfoxide) --50 mL (10 vol)Solvent
Step-by-Step Procedure
  • Preparation: An oven-dried 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The system is purged with nitrogen.[4]

  • Charging: Add 5-Bromo-2-fluoro-3-methylpyridine (5.00 g) and anhydrous K₂CO₃ (9.09 g) to the flask.

  • Solvation: Add anhydrous DMSO (50 mL). Note: DMF or NMP can be used, but DMSO often accelerates SNAr rates due to high polarity.

  • Nucleophile Addition: Add N-Methylcyclopentanamine (3.91 g) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Process Control: Monitor by HPLC/UPLC. The C3-methyl group slows the reaction; if conversion is <50% after 6 hours, increase temperature to 120°C.

    • Checkpoint: The reaction is complete when the starting fluoride is <2%.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into ice-water (200 mL) with vigorous stirring. The product is lipophilic and may oil out or precipitate.

    • Extract with Ethyl Acetate (3 x 75 mL).

    • Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMSO.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a yellow/orange oil.

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: 0-10% Ethyl Acetate in Hexanes. (The product is relatively non-polar).

Method B: Reductive Amination (Alternative Route)

Use this route if the 2-fluoro precursor is unavailable.

  • Step 1: React 5-bromo-3-methylpyridin-2-amine with cyclopentanone (1.5 eq) and NaBH(OAc)₃ (2.0 eq) in DCE/AcOH to yield the secondary amine.

  • Step 2: Methylation of the secondary amine using NaH (1.2 eq) and MeI (1.1 eq) in DMF at 0°C.

    • Risk:[9] Step 2 requires careful control to prevent over-alkylation or reaction at the pyridine nitrogen, though the steric bulk of the cyclopentyl group generally favors the exocyclic amine.

Workflow Visualization

Figure 2: Operational workflow for the SNAr synthesis route.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your results against these expected parameters.

ParameterExpected ValueNotes
Appearance Pale yellow oil or low-melting solidDarkens upon oxidation/storage.
¹H NMR (CDCl₃) δ ~8.15 (d, 1H, H-6), 7.50 (d, 1H, H-4), 4.2-4.4 (m, 1H, CH-cyclopentyl), 2.85 (s, 3H, N-Me), 2.25 (s, 3H, Ar-Me), 1.5-1.9 (m, 8H, cyclopentyl)Diagnostic: C3-Me singlet around 2.2-2.3 ppm; N-Me singlet around 2.8-2.9 ppm.
LC-MS (ESI+) [M+H]⁺ = 283.0 / 285.0Characteristic 1:1 bromine isotope pattern.
Retention Time Mid-range (Reverse Phase C18)Lipophilic due to cyclopentyl and methyl groups.

Scientific Rationale & Troubleshooting

Why 2-Fluoro and not 2-Chloro?

While 5-bromo-2-chloro-3-methylpyridine is cheaper, the 3-methyl group forces the incoming nucleophile and the leaving group out of planarity, increasing the activation energy of the transition state. The C-F bond is shorter and the fluorine atom is smaller, reducing steric clash in the Meisenheimer complex intermediate. Furthermore, the high electronegativity of F creates a stronger dipole, making C2 more susceptible to attack.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of C3-Methyl.Increase temp to 130°C; switch solvent to NMP (higher boiling point).
Formation of 5-amino impurity Pd contamination or extreme heat causing debromination (rare in SNAr).Ensure glassware is free of transition metals; keep temp <150°C.
Regioisomer byproduct Attack at C4 or C6 (unlikely).Verify starting material purity by NMR.[3][6]

Safety & Handling

  • 5-Bromo-2-fluoro-3-methylpyridine: Irritant. Potential skin sensitizer. Handle in a fume hood.

  • N-Methylcyclopentanamine: Flammable liquid.[10] Corrosive.

  • DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves (double gloving recommended).

References

  • Structure & Availability: PubChem. 5-Bromo-2-fluoro-3-methylpyridine. National Library of Medicine. Link

  • Reaction Class (SNAr): Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry.[3] (Context on aminopyridine synthesis).

  • Analogous Synthesis: Pfizer Inc. (2018). Process for preparing 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine. WO2018005586A1.[3] (Describes reactivity of 3-methyl-5-bromo-pyridine systems). Link

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic grounding for 2-halopyridine substitutions).

Sources

analytical methods for 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Part 1: Compound Profile & Physicochemical Context

This compound is a specialized heterocyclic intermediate, likely utilized in the synthesis of kinase inhibitors (e.g., CDK or PI3K pathways) or GPCR ligands. Its structure features a lipophilic cyclopentyl tail and a specific substitution pattern on the pyridine ring designed to occupy hydrophobic pockets within protein active sites.

Physicochemical Properties (Predicted):

PropertyValue / DescriptionRationale
Formula C₁₂H₁₇BrN₂Core Composition
Molecular Weight 269.18 g/mol Monoisotopic mass dominated by ⁷⁹Br/⁸¹Br
Appearance Viscous Oil or Low-Melting SolidThe N,N-disubstitution removes H-bond donors, lowering the melting point compared to the primary amine.
LogP ~3.8 - 4.2High lipophilicity due to the cyclopentyl group and bromine atom.
pKa (Conj. Acid) ~5.5 - 6.5The 2-amino group increases basicity, but the 5-bromo (EWG) and 3-methyl (steric) modulate it.
Solubility High: DMSO, MeOH, DCM, EtOAcLow: WaterLipophilic nature dictates organic solvent usage.

Part 2: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assessment of purity and assay. Challenge: Aminopyridines are basic and often exhibit peak tailing on standard silica-based C18 columns due to silanol interactions. The lipophilic cyclopentyl group requires a stronger organic gradient.

Protocol 1: Reverse-Phase HPLC (LC-UV-MS Compatible)
  • Rationale: This method uses a Charged Surface Hybrid (CSH) or similar base-deactivated column technology to ensure sharp peak shapes at low pH, which is compatible with Mass Spectrometry detection.

Instrument Parameters:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex XB-C18.

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm (aromatic primary) and 280 nm.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

Time (min)% Solvent BEvent
0.05Equilibration
2.05Isocratic Hold (polar impurities)
15.095Linear Gradient
18.095Wash (elute highly lipophilic dimers)
18.15Re-equilibration
23.05Stop

Self-Validating Criteria:

  • Tailing Factor (Tf): Must be < 1.5. If > 1.5, increase buffer strength (e.g., move to 10mM Ammonium Formate).

  • Retention Time: Target analyte should elute between 8-12 minutes.

  • Resolution: > 2.0 between the main peak and any des-bromo impurities (which elute earlier).

Part 3: Structural Elucidation (NMR Spectroscopy)

Objective: Definitive confirmation of the regiochemistry (3-methyl vs N-methyl location) and substituent integrity.

Protocol 2: 1H and 13C NMR
  • Solvent: DMSO-d₆ (Preferred for solubility and preventing exchange of any residual labile protons, though none are present in the pure product). CDCl₃ is an acceptable alternative.

  • Frequency: 400 MHz or higher.

Expected 1H NMR Signals (in DMSO-d₆):

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Py-H6 8.05 - 8.15Doublet (J~2.5 Hz)1HMost deshielded, adjacent to Nitrogen. Small meta coupling to H4.
Py-H4 7.60 - 7.70Doublet (J~2.5 Hz)1HMeta to H6. Shielded relative to H6 due to ortho-Br and para-N.
Cyclopentyl-CH 4.10 - 4.30Multiplet (Pentet-like)1HMethine proton at the N-attachment point.
N-CH₃ 2.80 - 2.95Singlet3HDistinct sharp singlet. Chemical shift diagnostic of N-Me vs Ar-Me.
Ar-CH₃ 2.15 - 2.25Singlet3HAttached to C3 of pyridine. More shielded than N-Me.
Cyc-CH₂ 1.50 - 1.90Multiplets8HCyclopentyl methylene envelope.

Critical Structural Check:

  • NOE (Nuclear Overhauser Effect): Irradiate the N-CH₃ signal. You should observe enhancement at the Cyclopentyl-CH and the Ar-CH₃ (at C3). This confirms the N-Methyl and C3-Methyl are proximal, validating the N,3-dimethyl regiochemistry.

Part 4: Mass Spectrometry (LC-MS)

Objective: Confirmation of Molecular Weight and Bromine Isotope Pattern.

Protocol:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Cone Voltage: 30V (Low enough to prevent in-source fragmentation).

Interpretation:

  • Base Peak: [M+H]⁺.

  • Isotope Pattern: The hallmark of a mono-brominated compound is the 1:1 doublet .

    • m/z 269.07 (⁷⁹Br isotope)

    • m/z 271.07 (⁸¹Br isotope)

    • Relative intensity should be approximately 100% : 98%.

  • Fragmentation (MS/MS):

    • Loss of Cyclopentyl group (neutral loss of C₅H₈, -68 Da)

      
      m/z 201/203.
      
    • Loss of Bromine

      
      m/z 190 (aryl cation).
      

Part 5: Workflow Visualization

The following diagrams illustrate the analytical decision-making process and the impurity fate mapping.

AnalyticalWorkflow Sample Crude Sample (Synthesis Output) LCMS LC-MS Screening (ID & MW) Sample->LCMS Decision Purity > 95%? LCMS->Decision PrepHPLC Prep-HPLC Purification Decision->PrepHPLC No NMR 1H/13C NMR (Structure Val) Decision->NMR Yes PrepHPLC->LCMS Re-analyze FinalQC Final QC (CoA Generation) NMR->FinalQC

Figure 1: Analytical workflow for the isolation and characterization of the target intermediate.

ImpurityMap Target Target Molecule (MW 269/271) Impurity1 Des-Bromo Impurity (MW 191) Target->Impurity1 Debromination (Pd cat. side reaction) Impurity2 Regioisomer (N vs C3 Methyl Swap) Target->Impurity2 Synthetic Mis-assignment Impurity3 Bis-Alkylated (Over-reaction) Target->Impurity3 Excess Reagents

Figure 2: Potential impurity profile based on common synthetic pathways for aminopyridines.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (1997). (Standard text for HPLC gradient design).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition, Wiley. (2005).
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

  • PubChem. Compound Summary for 5-Bromo-N,N-dimethylpyridin-2-amine (Analog). (Accessed 2023).[2] Link(Used as structural basis for spectral prediction).

Sources

Technical Application Note: Purification Strategies for 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine (CAS 1289049-62-2) is a highly functionalized pyridine intermediate, frequently utilized in the synthesis of Smoothened (Smo) receptor antagonists and various kinase inhibitors.[1] Its structural motif—combining a lipophilic cyclopentyl group, a sterically significant 3-methyl group, and a reactive 5-bromo handle—presents unique purification challenges.[2]

Unlike simple aminopyridines, the steric bulk of the N-cyclopentyl-N-methyl group significantly increases lipophilicity (cLogP ~3.8–4.[2]2) while modulating the basicity of the pyridine nitrogen.[2] This guide details a multi-stage purification workflow designed to remove common synthetic byproducts (unreacted halides, Pd-catalyst residues, and protodebrominated impurities) to achieve pharmaceutical-grade purity (>98%).

Physicochemical Profile
PropertyValue (Estimated/Observed)Implications for Purification
Molecular Formula C₁₂H₁₇BrN₂MW: 269.18 g/mol
Physical State Viscous Oil or Low-Melting SolidMay require salt formation for easy handling.[2]
Solubility High: DCM, EtOAc, THF, MeOHLow: Water, Hexanes (cold)Ideal for normal phase chromatography.
Basicity (pKa) ~6.0–6.5 (Pyridine N)Amenable to acid-base extraction.[2]
Key Impurities 5-Bromo-2-chloro-3-methylpyridineN-methylcyclopentanamineDes-bromo analogRequires high-resolution separation.[2]

Pre-Purification Assessment

Before initiating bulk purification, the crude reaction mixture (typically from an SNAr displacement or Buchwald-Hartwig coupling) must be assessed.[2]

Critical Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:2) .[2]

  • Target Rf: ~0.4–0.5.

  • Common Issue: If the spot streaks, the amine is interacting with silanols. Remediation: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[2]

Protocol A: Acid-Base Extraction (Primary Isolation)

This method utilizes the basicity of the pyridine nitrogen to separate the target from non-basic impurities (e.g., unreacted neutral halides, catalyst ligands).

Reagents
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2]

  • Acid Phase: 1M Hydrochloric Acid (HCl).[2]

  • Base Phase: 2M Sodium Hydroxide (NaOH) or Saturated NaHCO₃.[2]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude).

  • Acid Extraction:

    • Wash the organic layer with 1M HCl (3 x volume).[2]

    • Mechanism:[2][3] The target amine protonates (R-NH⁺) and moves to the aqueous phase.[2] Neutral impurities remain in the organic phase.[2]

    • Caution: If the 3-methyl group provides too much steric hindrance, protonation might be slow; ensure vigorous stirring.[2]

  • Phase Separation:

    • Collect the Aqueous Acidic Layer (contains target).[2]

    • Discard the Organic Layer (contains non-basic impurities).[2]

  • Basification:

    • Cool the acidic aqueous layer to 0°C.[2]

    • Slowly add 2M NaOH until pH > 10.[2] The solution should become cloudy as the free base precipitates/oils out.[2]

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x volume).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography (High Purity)

For purity >98%, chromatography is required to remove trace aniline-like impurities or des-bromo byproducts that co-extracted.[2]

System Parameters[3][4][5][6][7][8][9][10][11]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Column Loading: 1:50 (Sample:Silica ratio).

  • Mobile Phase A: Hexanes (or Heptane).[2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2]

  • Modifier: 1% Triethylamine (TEA) is mandatory to prevent peak tailing.[2]

Gradient Elution Profile
Time (CV*)% Mobile Phase BDescription
0–20%Equilibrate column.[2]
2–50% → 5%Elute highly lipophilic impurities.
5–155% → 20%Target Elution Window.
15–2020% → 50%Wash out polar byproducts.[2]

*CV = Column Volume[2]

Protocol C: Salt Formation (Crystallization)

If the free base remains an oil, converting it to a hydrochloride or oxalate salt often yields a stable, crystalline solid suitable for long-term storage.[2]

HCl Salt Formation
  • Dissolve the purified free base in a minimum amount of anhydrous Diethyl Ether or 1,4-Dioxane .[2]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate should form immediately.[2]

  • Stir for 30 minutes at 0°C.

  • Filter the solid under N₂ atmosphere (hygroscopic risk).

  • Wash with cold ether and dry under high vacuum.[2]

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this compound.

PurificationWorkflow Start Crude Reaction Mixture Assessment TLC Assessment (Hex/EtOAc 8:2) Start->Assessment Extraction Acid-Base Extraction (Partition 1M HCl / EtOAc) Assessment->Extraction PhaseCheck Is Target in Aqueous? Extraction->PhaseCheck DiscardOrg Discard Organic Phase (Neutral Impurities) PhaseCheck->DiscardOrg No (Neutral) Basify Basify Aqueous to pH >10 Extract with DCM PhaseCheck->Basify Yes (Basic) CrudePure Concentrated Free Base Basify->CrudePure PurityCheck Purity > 95%? CrudePure->PurityCheck Flash Flash Chromatography (Hex/EtOAc + 1% TEA) PurityCheck->Flash No SaltForm Salt Formation (HCl) Recrystallization PurityCheck->SaltForm Yes (Oil) Flash->SaltForm Final Final Product (>98% Purity) SaltForm->Final

Figure 1: Decision tree for the isolation and purification of this compound.

Quality Control & Analytical Verification

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Solvent A: Water + 0.1% Formic Acid.[2]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[2]

NMR Validation (400 MHz, CDCl₃)
  • Diagnostic Signals:

    • δ ~8.0-8.2 ppm (d): Proton at C6 position (deshielded by N).[2]

    • δ ~7.5-7.7 ppm (d): Proton at C4 position.[2]

    • δ ~3.8-4.2 ppm (m): Methine proton of the cyclopentyl ring.[2]

    • δ ~2.8-3.0 ppm (s): N-Methyl group.[2]

    • δ ~2.1-2.3 ppm (s): C3-Methyl group.[2]

References

  • General Pyridine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for pKa and solubility logic of aminopyridines).

  • Analog Synthesis & Properties: Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry II. Wiley.[2] (Context for SNAr and Buchwald couplings of halopyridines).

  • Chromatographic Techniques: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2] Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Related Structural Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010307, 5-Bromo-3,4-dimethylpyridin-2-amine.[2] Retrieved from .[2] (Used for inferring physicochemical properties of the core scaffold).[2]

Sources

5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine represents a critical junction in the development of CDK4/6 inhibitors and other kinase-targeted therapeutics.[1] This scaffold combines a halogenated pyridine core (essential for downstream cross-coupling) with a sterically demanding amine motif often associated with increased lipophilicity and improved ATP-binding pocket occupancy.[1]

Chemical Challenges:

  • Regioselectivity: The precursor, 5-bromo-2-chloro-3-methylpyridine, contains two potential leaving groups.[1] The reaction must selectively displace the 2-chloro substituent via Nucleophilic Aromatic Substitution (

    
    ) while preserving the 5-bromo handle for future functionalization.[1]
    
  • Steric Hindrance: The C3-methyl group exerts significant steric pressure on the C2 reaction center, impeding the approach of the secondary amine (N-methylcyclopentanamine).

  • Electronic Deactivation: The 3-methyl group is electron-donating, slightly deactivating the ring toward nucleophilic attack compared to a proton or electron-withdrawing group.[1]

This guide provides two validated protocols: a robust Thermal


  method for scale-up and a Buchwald-Hartwig Cross-Coupling  method for difficult substrates.[1]

Reaction Pathway Visualization

The following diagram outlines the synthesis logic and decision pathways for selecting the appropriate condition set.

ReactionPathway Precursor 5-Bromo-2-chloro- 3-methylpyridine MethodA Method A: Thermal SnAr (DMSO, 120°C, K2CO3) Precursor->MethodA Standard Route MethodB Method B: Buchwald-Hartwig (Pd2(dba)3, BINAP, NaOtBu) Precursor->MethodB If Low Yield Amine N-Methylcyclopentanamine Amine->MethodA Amine->MethodB Target TARGET: 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine Suzuki Downstream: Suzuki Coupling (Ar-B(OH)2) Target->Suzuki 5-Br Functionalization MethodA->Target Yield: 75-85% MethodB->Target Yield: >90%

Caption: Synthesis pathway comparing Thermal SnAr (Method A) and Palladium-Catalyzed (Method B) routes for the target scaffold.

Critical Reagents & Material Specifications

To ensure reproducibility, adhere to the following grade specifications.

ComponentRoleSpecificationCritical Note
5-Bromo-2-chloro-3-methylpyridine SubstratePurity ≥98%CAS: 29241-60-9.[1] Ensure free of 2,5-dibromo analogs.
N-Methylcyclopentanamine NucleophilePurity ≥97%Secondary amine.[1] Hygroscopic; store under

.
DMSO (Dimethyl sulfoxide) Solvent (Method A)Anhydrous, <50 ppm

Water quenches reactivity at high temps.[1]
Potassium Carbonate (

)
Base (Method A)Anhydrous, 325 meshFine powder increases surface area for reaction.[1]

Catalyst (Method B)Pd content ~23%Tris(dibenzylideneacetone)dipalladium(0).[1]
BINAP Ligand (Method B)Racemic or (R)/(S)Racemic is cost-effective for achiral targets.[1]

Protocol A: Thermal Nucleophilic Aromatic Substitution ( )

Best for: Scale-up, cost-efficiency, and metal-free synthesis.[1]

Mechanistic Insight

The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen. Although the 3-methyl group provides steric hindrance, the high boiling point and polarity of DMSO stabilize the transition state (Meisenheimer complex), allowing the secondary amine to displace the chloride.[1] The 5-bromo position remains intact because it is not activated by the ring nitrogen (meta-position).[1]

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

  • Charging: Add 5-bromo-2-chloro-3-methylpyridine (2.06 g, 10.0 mmol) and anhydrous

    
      (2.76 g, 20.0 mmol).
    
  • Solvent: Add DMSO (15 mL). Stir to create a suspension.

  • Amine Addition: Add N-methylcyclopentanamine (1.49 g, 15.0 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the mixture to 120°C in an oil bath.

    • Checkpoint: Monitor by HPLC/TLC every 4 hours. The reaction is typically complete in 12–16 hours.

    • TLC Mobile Phase: Hexanes:EtOAc (8:2). Product will be more polar (lower

      
      ) than the starting chloride but less polar than the amine.
      
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-water (100 mL) . The product may precipitate as an oil or solid.

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with Brine (2 x 50 mL) to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Expected Yield: 75–85% Appearance: Pale yellow oil or low-melting solid.[1]

Protocol B: Buchwald-Hartwig Amination

Best for: High-throughput screening, stubborn substrates, or if Method A yields <50%.[1]

Mechanistic Insight

This method utilizes a Pd(0) catalytic cycle.[3][4][5][6][7][8][9] The bulky BINAP ligand prevents the formation of inactive palladium dimers and facilitates the oxidative addition into the sterically crowded C2-Cl bond. Sodium tert-butoxide (


) acts as a strong base to deprotonate the amine upon coordination to the metal center.
Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Catalyst Pre-mix: Add

    
      (183 mg, 0.2 mmol, 2 mol%) and BINAP  (249 mg, 0.4 mmol, 4 mol%) to the vial. Add Toluene  (5 mL) and stir at RT for 10 mins to generate the active catalyst complex (solution turns orange/red).
    
  • Substrate Addition: Add 5-bromo-2-chloro-3-methylpyridine (2.06 g, 10.0 mmol) and N-methylcyclopentanamine (1.19 g, 12.0 mmol, 1.2 equiv).

  • Base Addition: Add

    
      (1.44 g, 15.0 mmol) in one portion.
    
    • Note:

      
       is moisture-sensitive.[1] Handle quickly or in a glovebox.
      
  • Reaction: Seal the vessel and heat to 100°C for 4–6 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Palladium black and inorganic salts. Rinse with EtOAc.[3][8][10]

    • Concentrate the filtrate.[4][10]

  • Purification: Same as Method A (Flash Chromatography).

Expected Yield: >90%

Analytical Validation

Confirm the identity of the product using the following markers.

TechniqueExpected SignalInterpretation

NMR
(400 MHz,

)

8.15 (d, 1H)
H6 proton (deshielded by N).[1]

7.55 (d, 1H)
H4 proton (meta coupling).[1]

4.20 (m, 1H)
Cyclopentyl CH (methine).[1]

2.85 (s, 3H)
N-Methyl group.[1]

2.30 (s, 3H)
C3-Methyl group (distinct singlet).[1]
LC-MS (ESI+)

283.0 / 285.0

doublet (1:1 ratio) confirms presence of one Bromine atom.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Temperature too low or wet DMSO.[1]Increase temp to 130°C; use fresh anhydrous DMSO.
Regioselectivity Loss Reaction at 5-Br position.[1][11]Highly unlikely under

conditions. Check starting material purity.
Pd Black Precipitation (Method B) Ligand oxidation or poor inert technique.Degas solvents thoroughly; ensure Argon blanket; increase Ligand:Pd ratio to 2.5:1.
Incomplete Separation Co-elution with starting material.Use a gradient of Hexane:DCM (Dichloromethane) instead of Hexane:EtOAc.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285434, 5-Bromo-2-chloro-3-methylpyridine.[1] Retrieved from [Link]

  • WuXi AppTec (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Protocols. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting for 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PYR-5BR-3ME-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering difficulties synthesizing 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine due to a specific structural conflict: the steric clash between the C3-methyl group and the incoming nucleophile at the C2 position.[1]

While the C2 position of a pyridine ring is electronically activated for Nucleophilic Aromatic Substitution (


), the C3-methyl group creates a "steric wall" that significantly retards the reaction rate. Furthermore, the C5-bromine atom introduces a competing reactive site if transition metal catalysis (Buchwald-Hartwig) is employed.

This guide addresses the three most common failure modes:

  • Regioselectivity Failure (Reaction at C5 instead of C2).

  • Stalled

    
      (Incomplete conversion due to sterics).
    
  • Elimination/Hydrolysis (Side reactions dominating over substitution).

Part 1: Critical Decision Tree (Methodology Selection)

Before troubleshooting, verify you are using the correct synthetic strategy. Using Palladium catalysis on a 2-chloro-5-bromo precursor will almost certainly fail due to bond dissociation energy differences.

SynthesisStrategy Start Start: Select Precursor Precursor Substrate: 2-Halo-5-bromo-3-methylpyridine Start->Precursor MethodA Method A: Pd-Catalyzed (Buchwald-Hartwig) Precursor->MethodA Using Pd(0)/Ligand MethodB Method B: Thermal S_NAr (Base Mediated) Precursor->MethodB Using Heat/Base ResultA FAILURE RISK: Pd inserts into C5-Br (weaker bond) before C2-Cl/F. MethodA->ResultA ResultB SUCCESS PATH: Nucleophile attacks C2 only. Requires high T or better LG. MethodB->ResultB

Figure 1: Strategic selection flow. Note that Pd-catalysis favors the C5-Br site (oxidative addition I > Br > Cl), making it unsuitable for installing the amine at C2 while retaining the bromine.[1]

Part 2: Troubleshooting Guides & FAQs

Issue 1: "I am seeing reaction at the Bromine (C5) instead of the Chlorine (C2)."

Diagnosis: You are likely using a Palladium or Copper catalyst (Buchwald-Hartwig or Ullmann conditions).[1] Root Cause: The C-Br bond (approx. 68 kcal/mol) is weaker than the C-Cl bond (approx. 80 kcal/mol).[1] Pd(0) undergoes oxidative addition at the C5-Br bond orders of magnitude faster than at the sterically hindered C2-Cl bond.[1]

Corrective Protocol:

  • Switch to

    
     (Metal-Free):  The 2-position is activated by the ring nitrogen (electrophilic). The 5-position is not.[2] By removing the metal catalyst and using thermal energy, you force the reaction to occur only at C2.
    
  • Change the Leaving Group: If 2-Chloro is too sluggish (see Issue 2), switch to 2-Fluoro-5-bromo-3-methylpyridine .

    • Why? In

      
      , the rate-determining step is the nucleophilic attack. The high electronegativity of Fluorine lowers the LUMO energy of the C2 carbon, accelerating the attack despite the steric hindrance of the C3-methyl group.
      
Issue 2: "The reaction is stuck at 10-20% conversion (Stalled )."

Diagnosis: The nucleophile (N-methylcyclopentanamine) is secondary and bulky.[1] The C3-methyl group blocks its approach. Root Cause: Steric repulsion raises the activation energy of the transition state (Meisenheimer complex).

Optimization Matrix:

VariableRecommendationScientific Rationale
Solvent NMP or DMSO (Anhydrous)Polar aprotic solvents stabilize the charged intermediate and strip cations from the nucleophile, increasing reactivity.[1]
Temperature 120°C - 140°C High thermal energy is required to overcome the steric barrier of the C3-methyl group.[1]
Base DIPEA or K₂CO₃ Use a non-nucleophilic base. Avoid strong alkoxides (e.g., NaOMe) which may compete and form the ether side product.
Leaving Group Fluoride (F) Critical: The 2-Fluoro substrate reacts ~100x faster than 2-Chloro in hindered systems due to the high electronegativity of F.
Issue 3: "I see a peak corresponding to the loss of Bromine (M-80)."

Diagnosis: Hydrodehalogenation (Protodebromination).[1] Root Cause:

  • If using Pd:

    
    -hydride elimination from the amine or solvent, followed by reductive elimination.[1]
    
  • If using Li-Halogen Exchange: Incomplete quenching or proton source contamination.

Corrective Protocol:

  • Strictly exclude metals: Ensure your reaction vessel and stir bars are free of trace transition metals if running the thermal

    
     route.
    
  • Radical Scavenging: If the debromination is radical-mediated (often photo-induced in older solvents), run the reaction in the dark or add a radical scavenger (e.g., BHT), though this is rare in standard

    
    .[1]
    
Issue 4: "I am generating cyclopentene (Elimination)."

Diagnosis: You are likely trying to alkylate 5-bromo-3-methylpyridin-2-amine with cyclopentyl bromide/iodide.[1] Root Cause: Secondary alkyl halides are prone to E2 elimination, especially when heating with a base to force the alkylation of a hindered amine.

Corrective Protocol (Reductive Amination): Do not use alkyl halides. Instead, use Reductive Amination :

  • Reactants: 5-bromo-3-methylpyridin-2-amine + Cyclopentanone .[1]

  • Reagent: Ti(OiPr)₄ (to form the imine) followed by NaBH₄ or NaBH(OAc)₃.

  • Mechanism: This proceeds via a ketimine intermediate, completely avoiding the E2 elimination pathway.

Part 3: Recommended Synthetic Workflow

To maximize yield and minimize side reactions, the following "Reverse Order" synthesis is recommended. This avoids the competition between the halogen atoms.[3]

Step 1: Nucleophilic Aromatic Substitution ( )

Target: Install the bulky amine first using the activated Fluorine.

  • Substrate: 5-Bromo-2-fluoro-3-methylpyridine (CAS: 1256815-21-8 or similar).[1]

  • Nucleophile: N-methylcyclopentanamine.[1]

  • Conditions: DMSO, K₂CO₃, 110°C, 12 h.

  • Why: The Fluorine atom directs the incoming amine exclusively to C2. The C5-Br bond is inert to these conditions (no metal catalyst).

Step 2: Pathway Visualization

ReactionPathway Substrate 5-Bromo-2-fluoro- 3-methylpyridine Intermediate Meisenheimer Complex Substrate->Intermediate + Amine (Slow Step due to 3-Me) SideProduct Side Product: Pyridone (Hydrolysis) Substrate->SideProduct + H2O (If wet DMSO) Amine N-methyl- cyclopentanamine Product Target: 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine Intermediate->Product - HF (Fast)

Figure 2: Mechanistic pathway.[4] Note the competition between the amine and water (hydrolysis). Anhydrous conditions are non-negotiable.

Part 4: Data & Specifications

Solvent Compatibility Table
SolventDielectric ConstantSuitabilityNotes
DMSO 47.2Excellent Best for

.[1] High boiling point allows T > 100°C.
NMP 32.2Good Alternative to DMSO. Easier to remove during workup (sometimes).[1]
DMF 38.3Moderate Decomposes at high T (>120°C) to release dimethylamine, which acts as a competing nucleophile![1] Avoid if T > 120°C.
Ethanol 24.5Poor Too nucleophilic (forms ethyl ether side product) and boiling point is too low.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyridine reactivity and the activating effect of ring nitrogen).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed mechanism of

    
     and the "Element Effect" where F > Cl).
    
  • Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. Wiley. (Buchwald-Hartwig Amination mechanism and selectivity profiles).[1][4]

  • Organic Chemistry Portal. (n.d.).[1] Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link] (Relevant for base selection in elimination avoidance).[1]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 5-bromo-2-halopyridines, as they can be severe skin irritants and potential sensitizers.[1]

Sources

resolving impurities in 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Strategies Subject: 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine (Sample Purity Optimization) Ticket ID: RES-5BR-PYR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary & Chemical Context

Welcome to the technical resolution center. You are likely working with This compound , a high-value intermediate often utilized in the synthesis of kinase inhibitors (e.g., CDK or PI3K pathways).[1][2]

The structural integrity of this scaffold is defined by the 5-bromo handle (critical for downstream Suzuki/Buchwald couplings) and the 2-amine substitution pattern .[1][2] Impurities in this scaffold are not merely cosmetic; they are "poison" for subsequent catalytic cycles.[1][2] Specifically, des-bromo impurities will terminate chain propagation in cross-couplings, while regioisomers (e.g., 3,5-dibromo species) lead to inseparable isomeric mixtures in final drug candidates.[1][2]

This guide provides autonomous, evidence-based protocols to resolve these specific impurity profiles.

Part 1: Diagnostic Triage (Impurity Identification)[1][2]

Before initiating purification, match your HPLC/LC-MS profile to the known impurity signatures below.

Table 1: Common Impurity Profile for 5-Bromo-pyridin-2-amine Derivatives

Impurity TypeRelative RT (HPLC)Origin MechanismCriticality
Des-bromo Analog (5-H)0.85 - 0.90Protodehalogenation (Pd-catalyzed side reaction) or incomplete bromination of precursor.[1][2]High: Irreversible chain terminator in downstream steps.[1][2]
Dibromo Species (3,5-dibromo)1.15 - 1.25Over-bromination during the synthesis of the 2-amino-3-methyl-5-bromopyridine core.[1][2]High: Competes in coupling; creates isomeric byproducts.[1][2]
N-Oxide 0.40 - 0.60Oxidation of pyridine nitrogen (storage or reaction with peroxides).[1][2]Medium: Alters solubility; potential explosion hazard if distilled.[1][2]
Residual Amine 0.20 - 0.30Unreacted N-methylcyclopentanamine from SNAr or Buchwald step.[1][2]Low: Easily removed via acid wash.[1][2]

Part 2: Deep-Dive Resolution Protocols

Issue A: The "Dibromo" Contaminant (Over-Bromination)

Context: If your starting material was synthesized via bromination of 2-amino-3-methylpyridine, the 3,5-dibromo impurity is chemically persistent.[1][2] It co-crystallizes with the product due to similar pi-stacking capabilities.[1][2]

Resolution Protocol: Differential Solubility Washing Based on principles from Organic Syntheses (Vol. 31, p. 1951) and Heterocyclic Letters.[2]

  • The Principle: The monobromo species is significantly more soluble in polar-aprotic solvents, whereas the dibromo impurity shows higher lattice energy but distinct solubility in hot aliphatic hydrocarbons.[2]

  • Step-by-Step:

    • Step 1: Suspend the crude solid in Petroleum Ether (bp 60–80°C) or Hexanes .[2] Use 5 mL of solvent per gram of crude.[2]

    • Step 2: Heat the suspension to reflux (approx. 65°C) for 30 minutes with vigorous stirring. Do not add co-solvents like EtOAc yet.[1][2]

    • Step 3: Perform a hot filtration .[1][2] The 3,5-dibromo impurity often remains undissolved or precipitates first upon slight cooling.[1][2]

    • Step 4: Collect the filtrate (containing your target 5-bromo product).[1][2]

    • Step 5: Cool the filtrate to 0°C to crystallize the pure target.

    • Validation: Check LC-MS. If dibromo content is >0.5%, repeat using a Toluene/Hexane (1:9) system.[1][2]

Issue B: The "Des-Bromo" Impurity (Protodehalogenation)

Context: If you synthesized the target via Buchwald-Hartwig amination (coupling 5-bromo-2-chloro-3-methylpyridine with the amine), the catalyst may have inserted into the C-Br bond, leading to reduction (replacement of Br with H).[1][2]

Resolution Protocol: Controlled Recrystallization & Scavenging Referencing impurity control strategies in API synthesis (Source: CORA/UCC).

  • The Principle: Separation of the des-bromo impurity is difficult due to near-identical polarity.[1][2] Crystallization relies on the "shape" difference of the Br atom vs. H atom disrupting the lattice.[2]

  • Step-by-Step:

    • Step 1: Dissolve crude material in minimal hot Ethanol (95%) .

    • Step 2: Add Water dropwise at reflux until varying turbidity is observed (Cloud Point).[1][2]

    • Step 3: Allow to cool very slowly (1°C/min) to room temperature, then to 4°C. Rapid cooling traps the des-bromo impurity.[2]

    • Step 4 (Chemical Wash): If crystallization fails, dissolve in EtOAc and wash with 1M HCl .[2] The basicity of the pyridine nitrogen changes slightly with the halogen substituent (Br is electron-withdrawing, lowering pKa).[2] The des-bromo species (more basic) may protonate preferentially, but this is a delicate separation requiring pH titration.[2]

Issue C: Palladium Residuals (Dark/Grey Solid)

Context: Dark coloration usually indicates Pd black or colloidal Pd.[1][2]

Resolution Protocol:

  • Dissolve product in THF/EtOAc.

  • Add N-Acetylcysteine or 1,2-diaminopropane (10 mol% relative to Pd).[1][2]

  • Stir for 1 hour. The Pd will complex with the scavenger.

  • Filter through a pad of Celite mixed with activated charcoal .[1][2]

Part 3: Visualizing the Impurity Landscape

The following diagrams illustrate the origin of these impurities and the logical decision tree for purification.

Diagram 1: Impurity Genesis Pathways

This pathway visualizes where the errors occur during the synthesis of the core scaffold.[2]

ImpurityPathways cluster_0 Critical Control Point Start 2-Amino-3-methylpyridine Bromination Bromination (NBS or Br2) Start->Bromination TargetCore Target Core: 5-Bromo-2-amino-3-methylpyridine Bromination->TargetCore 1.0 eq Br2, 0°C Impurity_DiBr Impurity A: 3,5-Dibromo Species (Over-reaction) Bromination->Impurity_DiBr Excess Br2 High Temp Impurity_DesBr Impurity B: Des-Bromo Species (Protodehalogenation) TargetCore->Impurity_DesBr Pd-Catalysis (Side Reaction)

Caption: Genesis of critical impurities. Red paths indicate side reactions leading to Class I and Class II impurities.[2]

Diagram 2: Purification Logic Gate

Follow this workflow to determine the correct purification method.

PurificationLogic Start Crude Sample Analysis Check_DiBr Contains >1% Dibromo? Start->Check_DiBr Check_Pd Color is Dark/Grey? Check_DiBr->Check_Pd No Action_HotWash Protocol A: Hot Hexane/PetEther Slurry Wash Check_DiBr->Action_HotWash Yes Check_DesBr Contains Des-Bromo? Check_Pd->Check_DesBr No Action_Scavenge Protocol C: Celite + Thiol Scavenger Check_Pd->Action_Scavenge Yes Action_Recryst Protocol B: Slow Recryst (EtOH/H2O) Check_DesBr->Action_Recryst Yes Final Pure API Intermediate Check_DesBr->Final No Action_HotWash->Check_Pd Action_Scavenge->Check_DesBr Action_Recryst->Final

Caption: Decision matrix for sequential purification. Always remove gross structural impurities (Dibromo) before polishing (Des-bromo).[1][2]

Part 4: Frequently Asked Questions (Analyst to Analyst)

Q1: My sample turned green after sitting in CDCl3 for NMR. Is it degraded?

  • Answer: Likely yes, but superficially. Aminopyridines are prone to oxidation to N-oxides in the presence of acid traces in chloroform (CDCl3 often contains HCl traces).[1][2]

  • Fix: Filter the solution through basic alumina or use CD3OD (Methanol-d4) for analysis to rule out oxidation artifacts.

Q2: Can I use Column Chromatography instead of recrystallization?

  • Answer: You can, but it is often inefficient for separating the dibromo impurity. The Rf difference between the mono-bromo and di-bromo species is negligible in standard Hexane/EtOAc systems.[1][2]

  • Tip: If you must use a column, add 1% Triethylamine (TEA) to the mobile phase to reduce peak tailing of the basic pyridine, improving resolution.[2]

Q3: The melting point is lower than the literature value (88-95°C for the core). Why?

  • Answer: A depressed melting point usually indicates the presence of the des-bromo impurity (which acts as a solvent in the crystal lattice) or retained solvent.[2] Dry the sample at 40°C under high vacuum ( < 5 mbar) for 12 hours. If the MP remains low, check for regioisomers.

References

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . Organic Process Research & Development / CORA (UCC).[1][2] (Detailed discussion on Class II des-bromo impurity removal). [Link][1][2][3]

  • 2,3-Diaminopyridine (Purification of Brominated Precursors) . Organic Syntheses, Coll.[2] Vol. 5, p.346 (1973); Vol. 31, p.1951.[2] (Authoritative method for washing dibromo impurities with petroleum ether).[1][2][4] [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine . International Journal of Simulation: Systems, Science & Technology.[2] (Cites specific recrystallization solvents for 2-amino-3-methyl-5-bromo derivatives). [Link]

  • Preparation method of 2,5-dibromopyridine . Heterocyclic Letters, Vol. 11, No.3, 447-452.[1][2][5] (Discusses side-reaction control in pyridine bromination). [Link]

Sources

Technical Support Center: Synthesis of Pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridin-2-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical structural motif. Pyridin-2-amines are privileged scaffolds in modern drug discovery, but their synthesis is often fraught with challenges ranging from low reactivity and side reactions to complex purification.

This resource provides in-depth, experience-driven answers to common problems, moving beyond simple suggestions to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate synthetic hurdles but also to develop robust and reliable methodologies for the future.

Section 1: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Palladium-catalyzed amination is a powerful tool, but the unique electronic nature of the pyridine ring introduces specific challenges not always encountered with simple aryl halides.

Q1: My Buchwald-Hartwig reaction with a 2-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?

Low or no conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Commercial sources of Pd(OAc)₂ can be of variable quality and may be unreliable for generating the active Pd(0) catalyst.[2] Consider using a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle, which forms the active Pd(0) species more cleanly and efficiently.[1]

    • Ligand Choice: This is arguably the most critical parameter. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. To overcome this, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential.[1] They promote the desired C-N reductive elimination and are sterically demanding enough to disfavor catalyst inhibition by the pyridine nitrogen. Standard ligands like PPh₃ are often ineffective.[1]

  • Reaction Conditions:

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1][3] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1]

    • Temperature: Facilitating the difficult oxidative addition of the C-Cl bond often requires elevated temperatures, typically in the 80-110 °C range.[1]

    • Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[1]

    • Solvent Purity: Use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1] Water can interfere with the catalytic cycle and lead to side reactions.

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the pyridine chloride is reduced instead of aminated.[1] This often occurs when the desired C-N reductive elimination is slow, allowing competing pathways to take over.

Strategies to Minimize Hydrodehalogenation:

  • Optimize the Ligand: A more electron-rich and bulky ligand can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

  • Use a Pre-catalyst: As mentioned, pre-catalysts ensure more efficient formation of the active Pd(0) species, which can lead to cleaner reactions.[1]

  • Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]

  • Strictly Anhydrous Conditions: Scrupulously dry all reagents and the solvent. Trace water can be a proton source for the undesired reduction.[1]

ParameterRecommendation for 2-ChloropyridinesRationale
Palladium Source G3/G4 Pre-catalyst (e.g., XPhos Pd G3)Ensures efficient and clean generation of active Pd(0).[1]
Ligand Bulky Biarylphosphine (e.g., XPhos, RuPhos)Overcomes C-Cl bond activation barrier and prevents pyridine inhibition.[1]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base required for efficient catalysis.[1]
Solvent Anhydrous, degassed Toluene or DioxanePrevents catalyst deactivation by water or oxygen.[1]
Temperature 80 - 110 °CProvides sufficient energy for the rate-limiting oxidative addition step.[1]

Section 2: Navigating Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical, metal-free method for forming C-N bonds. Its success with pyridines is highly dependent on the electronic properties of the ring.

Q3: My SNAr reaction on a 2-halopyridine is sluggish or fails completely. Why isn't it working?

The pyridine nitrogen atom acts as a 'built-in' deactivating group, making the ring electron-deficient and generally more susceptible to nucleophilic attack than benzene.[4] However, for a successful SNAr reaction, this inherent activation is often insufficient.

Key Factors for Successful Pyridine SNAr:

  • Substrate Activation: SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex).[5] This intermediate must be stabilized. The reaction is strongly favored when additional strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, are present on the pyridine ring, particularly at the 4- or 6-positions relative to the leaving group.[4][5] Without such groups, the reaction will likely require very harsh conditions or fail.

  • Leaving Group Ability: The reaction rate follows the expected trend for leaving groups: F > Cl > Br > I. Fluoropyridines are often the most reactive substrates for SNAr.

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are essential. They effectively solvate the cation of the base and do not interfere with the nucleophile, thereby accelerating the reaction.

  • Temperature: Many SNAr reactions on pyridines require elevated temperatures to proceed at a reasonable rate, especially if the ring is not strongly activated.

Q4: I am trying to aminate a dichloropyridine. How can I control the regioselectivity?

Achieving regioselectivity is a common challenge. In general, the 2- and 4-positions of the pyridine ring are the most activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. The 3-position is significantly less reactive.[4]

  • Electronic Control: For a substrate like 2,4-dichloropyridine, the chlorine at the 2-position is generally more activated towards nucleophilic attack and will typically react first under SNAr conditions.[1]

  • Steric Hindrance: The steric environment around the leaving group can also influence selectivity. A bulkier nucleophile may preferentially attack the less sterically hindered position.

Section 3: The Chichibabin Reaction: Direct Amination

The Chichibabin reaction is a classic method for the direct amination of pyridine at the 2-position using sodium amide (NaNH₂).[6][7] While powerful, it involves harsh reagents and has significant limitations.

Q5: What are the primary limitations and side reactions of the Chichibabin reaction?

The Chichibabin reaction involves the nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻).[7]

Limitations and Pitfalls:

  • Harsh Conditions: The reaction requires a very strong base (sodium amide) and often high temperatures, making it unsuitable for substrates with sensitive functional groups.[8]

  • Substrate Scope: The reaction works best for unsubstituted pyridine or those with electron-donating groups. Strong electron-withdrawing groups inhibit the reaction.[7]

  • Side Reactions: Dimerization or polymerization of the pyridine starting material can occur under the strongly basic conditions.

  • Safety: Sodium amide is a hazardous reagent that can be pyrophoric and reacts violently with water.[7] Extreme caution is required.

Section 4: Purification of Pyridin-2-amine Derivatives

The basicity of the pyridine nitrogen and the exocyclic amine often makes purification by standard silica gel chromatography a significant challenge.

Q6: My 2-aminopyridine derivative is streaking badly on a silica gel column, and I'm getting poor recovery. What's happening and how can I fix it?

This is a classic problem. The acidic silanol groups (Si-OH) on the surface of standard silica gel strongly interact with the basic nitrogen atoms of your compound through an acid-base interaction.[9][10] This leads to:

  • Irreversible Adsorption: Your compound gets stuck on the column, leading to low yield.[9]

  • Band Spreading (Streaking): The strong interaction causes the compound to elute slowly and over a large volume of solvent, resulting in poor separation and impure fractions.[9]

Proven Solutions for Purifying Basic Amines:

  • Mobile Phase Modification:

    • Adding a Competing Base: The most common solution is to add a small amount of a volatile amine base, like triethylamine (TEA) or pyridine (typically 0.5-2% v/v), to your mobile phase.[9][10] This "competing" base will preferentially interact with the acidic silanol sites, "neutralizing" the column and allowing your product to elute cleanly.[9] An alternative is to use a solution of ammonia in methanol.[11]

  • Using a Different Stationary Phase:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and creates a more basic environment.[10] This often provides excellent peak shape and separation for basic compounds without the need for mobile phase additives.[10][12]

    • Basic Alumina: Alumina is another alternative to silica. Using basic or neutral alumina can prevent the strong acid-base interactions that cause problems on silica.[9]

  • Reversed-Phase Chromatography:

    • For more polar amine compounds, reversed-phase flash chromatography can be very effective. Running the separation at a high pH (e.g., by adding ammonium hydroxide or TEA to the mobile phase) neutralizes the basic amine, making it more hydrophobic and increasing its retention and separation on a C18 column.[9]

Section 5: Experimental Protocols & Workflows

Protocol: Optimized Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol provides a robust starting point for the coupling of a generic 2-chloropyridine with a primary amine.

Reagents & Equipment:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried Schlenk tube, add the 2-chloropyridine, XPhos Pd G3 pre-catalyst, and NaOtBu. Note: Perform this in a glovebox if possible for best results.

  • Evacuate and backfill the tube with inert gas three times to ensure a completely inert atmosphere.

  • Add the anhydrous, degassed toluene via syringe, followed by the primary amine.

  • Place the sealed tube in a pre-heated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using one of the chromatography methods described in Section 4.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues in pyridin-2-amine synthesis.

G Troubleshooting Workflow for Pyridin-2-Amine Synthesis Start Reaction Failed or Low Yield Check_SM Verify Purity & Integrity of Starting Materials Start->Check_SM Reaction_Type Identify Reaction Type Check_SM->Reaction_Type Buchwald Buchwald-Hartwig Amination Reaction_Type->Buchwald Pd-Catalyzed SNAr SNAr Reaction Reaction_Type->SNAr Metal-Free Chichibabin Chichibabin Reaction Reaction_Type->Chichibabin NaNH₂ BW_Issue Low Conversion / No Reaction (2-Chloropyridine) Buchwald->BW_Issue BW_Side_Reaction Side Product Observed: Hydrodehalogenation Buchwald->BW_Side_Reaction SNAr_Issue Low Conversion / No Reaction SNAr->SNAr_Issue Chichibabin_Issue Low Yield / Decomposition Chichibabin->Chichibabin_Issue BW_Solution1 1. Switch to Pd Pre-catalyst (G3/G4) 2. Use Bulky Ligand (e.g., XPhos) 3. Increase Temperature (80-110 °C) BW_Issue->BW_Solution1 BW_Solution2 1. Ensure Strictly Anhydrous Conditions 2. Check Purity of Base (NaOtBu) 3. Optimize Ligand BW_Side_Reaction->BW_Solution2 SNAr_Solution 1. Check for Ring Activation (EWG) 2. Switch to Polar Aprotic Solvent (DMSO) 3. Increase Temperature SNAr_Issue->SNAr_Solution Chichibabin_Solution 1. Verify Anhydrous NaNH₂ 2. Check for EWGs on Ring (Inhibitory) 3. Consider Alternative Milder Method Chichibabin_Issue->Chichibabin_Solution

Caption: A decision tree for troubleshooting common synthesis failures.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). PMC. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • University of Calgary. (n.d.). Reaction Examples. Available at: [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Available at: [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (n.d.). PMC. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • ResearchGate. (2015). Is there any negative impact of diethyl amine while using in column chromatography?. Available at: [Link]

  • Chemistry Steps. (n.d.). Chichibabin Pyridine Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Available at: [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination strategies for aniline synthesis. Available at: [Link]

  • SciSpace. (n.d.). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. Available at: [Link]

  • Chemistry Notes. (2022). Chichibabin pyridine synthesis. Available at: [Link]

  • Taylor & Francis Online. (2021). Aleksei Yevgen’evich Chichibabin (1871–1945) and Pyridine Chemistry. Available at: [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • Royal Society of Chemistry. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Available at: [Link]

  • PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Chromatography Forum. (2009). Amine column degradation. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • ACS Publications. (2020). CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Available at: [Link]

  • University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Frontiers in Chemistry. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Available at: [Link]

  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Available at: [Link]

Sources

Technical Support Center: Enhancing the Purity of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine. As a Senior Application Scientist, this document synthesizes technical protocols with practical, field-tested insights to ensure you can achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: From Crude to Pure

This section is designed to help you navigate common purification hurdles. Each issue is followed by an analysis of potential causes and a step-by-step protocol to resolve the problem.

Issue 1: Persistent Impurities After Initial Work-up

Scenario: Your crude this compound, obtained after synthesis and basic aqueous work-up, shows multiple spots on Thin Layer Chromatography (TLC), indicating the presence of unreacted starting materials or byproducts.

Causality Analysis: The basic nature of the pyridine nitrogen can complicate standard purification procedures.[1] Common impurities may include unreacted 2-amino-5-bromo-3-methylpyridine, cyclopentyl-containing reagents, or over-alkylated/brominated species.[2][3] A simple extraction is often insufficient for separating these structurally similar compounds.

Protocol 1: Multi-Step Liquid-Liquid Extraction

This protocol leverages the basicity of the target compound to separate it from neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[4]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The target amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic phase.[4]

  • Separation: Carefully separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the pH is greater than 10. This will deprotonate the pyridinium salt, regenerating the free amine.[4]

  • Back-Extraction: Extract the liberated amine back into an organic solvent (e.g., ethyl acetate) multiple times to ensure complete recovery.[4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[5]

Issue 2: Co-elution with Impurities During Column Chromatography

Scenario: During silica gel column chromatography, your target compound co-elutes with one or more impurities, resulting in poor separation and impure fractions.

Causality Analysis: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[1][6] This interaction can lead to peak tailing and poor resolution, making it difficult to separate compounds with similar polarities.[6][7]

Protocol 2: Optimizing Flash Column Chromatography

This protocol provides strategies to mitigate the interaction between the basic analyte and the acidic stationary phase.

Step-by-Step Methodology:

  • TLC Optimization: Before scaling up to a column, optimize the solvent system using TLC. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and show good separation from impurities.[8]

  • Stationary Phase Selection: Standard silica gel is often the first choice. However, for strongly basic compounds, consider using deactivated (neutral) silica or alumina.[7]

  • Mobile Phase Modification:

    • Basic Additive: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent.[1][7] The competing base will interact with the acidic silanol groups, reducing the tailing of your target compound.[6]

    • Solvent Gradient: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4][9] This gradient elution can improve the separation of closely related compounds.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly as a slurry to avoid air bubbles and channeling.[4]

    • Dissolve the crude sample in a minimal amount of the initial eluent and load it carefully onto the top of the column.[4] Overloading the column (typically >5% of the silica mass) can lead to poor separation.[8]

  • Fraction Collection and Analysis: Collect small fractions and monitor them by TLC to identify and combine the pure fractions.[4]

Issue 3: Oiling Out or Poor Crystal Formation During Recrystallization

Scenario: When attempting to recrystallize the purified product, it either separates as an oil or fails to form well-defined crystals.

Causality Analysis: "Oiling out" occurs when a compound is insoluble in the solvent at its boiling point or when the melting point of the compound is lower than the boiling point of the solvent. Poor crystal formation can result from using an inappropriate solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal lattice formation.[8]

Protocol 3: Systematic Recrystallization

This protocol outlines a systematic approach to achieving high-purity crystals.

Step-by-Step Methodology:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8] Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water) on a small scale.[7] A co-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[8]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the compound.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7] To remove colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration.[2]

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[7]

    • Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-amino-5-bromo-3-methylpyridine, byproducts from side reactions like over-alkylation on the pyridine ring, or positional isomers depending on the synthetic route.[2][3]

Q2: How can I effectively monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[4] It allows for rapid assessment of the separation of your target compound from impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[2]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[7] Consider switching to a more inert stationary phase like neutral alumina or Florisil.[7] Alternatively, neutralizing the silica gel by pre-washing it with a solution containing a weak base like triethylamine can mitigate this issue.[7]

Q4: I'm having trouble removing a very non-polar impurity. What do you suggest?

A4: For very non-polar impurities, a reverse-phase chromatography approach might be beneficial. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Alternatively, recrystallization from a very non-polar solvent like hexanes could leave the more polar target compound in the mother liquor while crystallizing out the non-polar impurity.

Q5: What are the recommended storage conditions for the purified product?

A5: It is advisable to store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light, to maintain its stability.[2][10]

III. Visualization of Workflows

Purification Decision Workflow

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Multiple_Spots Multiple Spots? TLC->Multiple_Spots Single_Spot Single Spot? TLC->Single_Spot LLE Protocol 1: Multi-Step LLE Multiple_Spots->LLE Yes Recrystallization Protocol 3: Recrystallization Single_Spot->Recrystallization Yes Column Protocol 2: Column Chromatography LLE->Column Column->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: A decision tree for selecting the appropriate purification protocol.

Column Chromatography Troubleshooting

Chromatography_Troubleshooting Start Column Chromatography CoElution Co-elution or Tailing? Start->CoElution Yes Yes CoElution->Yes No No CoElution->No Optimize_Solvent Optimize Solvent System (TLC) Yes->Optimize_Solvent Good_Separation Good Separation No->Good_Separation Add_Modifier Add Basic Modifier (e.g., TEA) Optimize_Solvent->Add_Modifier Change_Stationary Change Stationary Phase (e.g., Alumina) Add_Modifier->Change_Stationary Change_Stationary->Good_Separation

Caption: A workflow for troubleshooting common column chromatography issues.

IV. Data Summary

Table 1: Solvent Selection for Purification
Purification MethodSolvent ClassExamplesPolarityApplication Notes
Recrystallization Non-polarHexanes, HeptaneVery LowGood as an "anti-solvent" with a more polar solvent.[7]
Medium-polarEthyl Acetate, TolueneMediumEthyl acetate is a good general-purpose solvent.[7]
PolarEthanol, MethanolHighSuitable for more polar compounds, often paired with water.[7]
Column Chromatography Mobile PhaseHexanes/Ethyl AcetateVariableA common combination for gradient elution.[9]
Dichloromethane/MethanolVariableCan be effective but requires careful optimization.
ModifierTriethylamine (TEA)BasicAdded at 0.1-1% to reduce peak tailing of basic compounds.[7]

V. References

  • Is there an easy way to purify organic amines?. Biotage. Available from: [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Interchim. Available from: [Link]

  • recrystallisation of pyridinium tribromide. Sciencemadness.org. Available from: [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. The Royal Society of Chemistry. Available from: [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents. Available from:

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[4][6][8]triazolo[1,5-a]pyridine. Google Patents. Available from:

  • Amines and Heterocycles. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

  • Bromination of pyridine derivatives. Google Patents. Available from:

  • Bromination of pyridine derivatives. Google Patents. Available from:

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the crucial C-N cross-coupling step in this synthesis. We will delve into catalyst selection, reaction optimization, and troubleshooting common issues encountered during this palladium-catalyzed transformation.

The synthesis of this compound typically involves a Buchwald-Hartwig amination reaction.[1][2] This powerful method allows for the formation of a carbon-nitrogen bond between an aryl halide (2,5-dibromo-3-methylpyridine) and an amine (N-cyclopentyl-N-methylamine or cyclopentylamine followed by a subsequent N-methylation step). The success of this reaction is highly dependent on the judicious selection of the catalyst system, which includes a palladium precursor and a specialized ligand.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in the Buchwald-Hartwig amination of 2,5-dibromo-3-methylpyridine?

A1: The single most critical factor is the choice of the phosphine ligand. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst present unique challenges.[3] Bulky, electron-rich phosphine ligands are essential to promote the desired catalytic cycle and prevent catalyst inhibition.[2][3]

Q2: Which type of palladium precursor should I use?

A2: Both Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate) are commonly used.[4] Pd(II) precursors are reduced in situ to the active Pd(0) species. For improved efficiency and reproducibility, pre-formed catalytic complexes, known as precatalysts, are highly recommended. These complexes, often featuring a biarylphosphine ligand already coordinated to palladium, offer greater air stability and rapid activation under basic conditions.[4]

Q3: Can I use the same catalyst system for coupling with a primary amine (cyclopentylamine) versus a secondary amine (N-cyclopentyl-N-methylamine)?

A3: While some catalyst systems have broad applicability, optimal conditions often differ. For primary amines like cyclopentylamine, ligands such as BrettPhos have shown excellent performance in the amination of challenging heteroaryl halides.[5][6] For secondary amines, ligands like RuPhos or DavePhos are often effective.[5][7] It is advisable to screen a small panel of ligands for your specific substrate combination.

Q4: What is the recommended starting point for reaction conditions?

A4: A good starting point for optimization would be:

  • Palladium Source: A G3 or G4 Buchwald precatalyst (e.g., BrettPhos Pd G3) (1-2 mol%)

  • Ligand: If not using a precatalyst, a bulky biarylphosphine ligand like BrettPhos or RuPhos (1.2-2.4 mol%)

  • Base: A strong, non-nucleophilic base such as NaOtBu (sodium tert-butoxide) or LHMDS (lithium bis(trimethylsilyl)amide) (1.5-2.0 equivalents).

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF (tetrahydrofuran).[8]

  • Temperature: Typically between 80-110 °C.[3]

Always ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion 1. Catalyst deactivation due to oxygen or impurities. 2. Inappropriate ligand selection. 3. Insufficiently strong or soluble base. 4. Poor quality of reagents or solvent.1. Ensure rigorous inert atmosphere techniques (degas solvent, use a glovebox or Schlenk line).[3] 2. Screen a panel of bulky, electron-rich ligands (e.g., BrettPhos, RuPhos, XPhos).[3] 3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). Ensure the base is fresh and anhydrous. 4. Use freshly distilled/dried solvents and high-purity starting materials.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of a hydride source (e.g., impurities in solvent or base). 2. Suboptimal ligand choice that favors side reactions.1. Use high-purity, anhydrous reagents and solvents. 2. A different ligand may alter the relative rates of reductive elimination and side reactions. Consider ligands known to promote C-N bond formation.[3]
Formation of Di-aminated Product 1. High catalyst loading or extended reaction time. 2. Use of a highly reactive catalyst system.1. Reduce the catalyst loading and monitor the reaction closely by LC-MS to stop it upon consumption of the starting material. 2. Consider a less reactive ligand or lower reaction temperature.
Stalled Reaction 1. Catalyst inhibition by the pyridine nitrogen. 2. Product inhibition. 3. Precipitation of reagents or catalyst.1. Employ bulky ligands that shield the palladium center and disfavor coordination with the product's pyridine nitrogen.[3] 2. Dilute the reaction mixture or consider a solvent system that better solubilizes all components.

Experimental Workflow & Catalyst Selection

The following diagram outlines a typical workflow for catalyst screening and optimization for the synthesis of this compound.

G cluster_prep Preparation cluster_screening Catalyst System Screening cluster_optimization Optimization cluster_analysis Analysis & Scale-up prep_reagents Prepare Anhydrous & Degassed Reagents and Solvents prep_inert Set up Reaction Under Inert Atmosphere (Ar/N2) prep_reagents->prep_inert screen_ligands Screen Ligands: - BrettPhos - RuPhos - XPhos prep_inert->screen_ligands Initial Small-Scale Reactions screen_bases Screen Bases: - NaOtBu - LHMDS - K3PO4 screen_ligands->screen_bases screen_solvents Screen Solvents: - Toluene - Dioxane - THF screen_bases->screen_solvents opt_temp Optimize Temperature (e.g., 80-110 °C) screen_solvents->opt_temp Based on Best Screening Result opt_loading Optimize Catalyst Loading (e.g., 0.5-2 mol%) opt_temp->opt_loading analyze Analyze by LC-MS/NMR for Conversion & Purity opt_loading->analyze scaleup Scale-up Optimized Conditions analyze->scaleup

Caption: Catalyst screening and optimization workflow.

Detailed Experimental Protocol (Screening)

The following is a general protocol for a small-scale screening experiment.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., BrettPhos, 0.024 mmol, 2.4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 2,5-dibromo-3-methylpyridine (1.0 mmol), the amine (cyclopentylamine or N-cyclopentyl-N-methylamine, 1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 2 mL) via syringe.

  • Reaction: Place the vial in a preheated heating block (e.g., at 100 °C) and stir vigorously.

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot, quench with water, extract with an organic solvent, and analyze by LC-MS to determine the conversion and product formation.

Understanding the Catalytic Cycle

A simplified representation of the Buchwald-Hartwig amination catalytic cycle is crucial for understanding the role of each component and for troubleshooting.

G pd0 L-Pd(0) pd2_aryl L-Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amido L-Pd(II)(Ar)(NR2) pd2_aryl->pd2_amido Amine Coordination & Deprotonation (+ HNR2, + Base) product Ar-NR2 pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

The bulky phosphine ligand (L) stabilizes the Pd(0) active catalyst, facilitates the rate-limiting oxidative addition step, and promotes the final reductive elimination to release the desired product.

References

  • BenchChem. (2025). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination.
  • Schlatter, M. J. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Valdman, M. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][3][8]triazolo[1,5-a]pyridine. Retrieved from

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • ChemicalBook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis.
  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Oakwood Chemical. (n.d.). 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram.
  • BenchChem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

byproduct identification in 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine (CAS: 1289049-62-2). This scaffold is a critical intermediate in the synthesis of CDK4/6 inhibitors and other kinase-targeting therapeutics.

The content is structured to address specific failure modes in synthesis, purification, and downstream application, with a focus on impurity identification.

Synthesis & Reaction Troubleshooting

Issue 1: Low Conversion in Synthesis

User Question: "I am attempting to synthesize the title compound by reacting 5-bromo-2-chloro-3-methylpyridine with N-methylcyclopentanamine in DMSO at 100°C, but conversion stalls at ~60%. Why?"

Technical Diagnosis: The reaction is hindered by ortho-steric effects . The methyl group at the C3 position of the pyridine ring creates significant steric clash with the incoming bulky secondary amine (N-methylcyclopentanamine). Additionally, the electron-donating nature of the C3-methyl group slightly deactivates the C2 position toward nucleophilic attack compared to a simple 2-chloropyridine.

Recommended Solution:

  • Temperature/Solvent: Increase temperature to 130–140°C and switch to a solvent with a higher boiling point and better solubilizing properties for the salt byproduct, such as NMP (N-methyl-2-pyrrolidone) .

  • Base Selection: Use DIPEA (Diisopropylethylamine) or K₂CO₃ . Avoid strong alkoxide bases (e.g., NaOEt) which may lead to competitive ether formation (5-bromo-2-ethoxy-3-methylpyridine).

  • Alternative Route (Buchwald-Hartwig): If thermal

    
     fails, a Pd-catalyzed amination is possible. Warning: Palladium will preferentially undergo oxidative addition at the C5-Bromine bond (weaker bond) rather than the C2-Chlorine, leading to polymerization or wrong regioisomers. You must use a specialized ligand system or stick to thermal 
    
    
    
    .
Issue 2: "M-Br+H" Impurity (Protodebromination)

User Question: "In my LC-MS, I see a significant peak with mass [M+H] = 205.1 (calculated for product is 283.0/285.0). It matches the product lacking bromine."

Technical Diagnosis: This is N-cyclopentyl-N,3-dimethylpyridin-2-amine (the des-bromo impurity).

  • Cause 1 (During Synthesis): If you used a metal catalyst (Cu or Pd) to force the amine coupling, you likely caused protodebromination.

  • Cause 2 (During Downstream Coupling): If this appears during a Suzuki coupling at the C5 position, it indicates a "hydride source" in your reaction (often from the solvent or excess boronic acid decomposition) competing with the transmetallation step.

Troubleshooting Steps:

  • Purge Oxygen: Ensure rigorous degassing. Oxygen can promote radical debromination pathways.

  • Solvent Choice: Avoid alcoholic solvents (isopropanol, ethanol) in Pd-catalyzed steps if this impurity is high; they can act as hydride donors. Switch to Toluene/Water or Dioxane.

Issue 3: The "Hydrolysis" Impurity

User Question: "I isolated a crystalline solid that is not my product. NMR shows the cyclopentyl group is missing, or the pyridine pattern is shifted."

Technical Diagnosis: The most common byproduct in the


 reaction of 2-chloro-pyridines is the hydrolysis product: 5-bromo-3-methylpyridin-2(1H)-one  (or its tautomer 2-hydroxy-5-bromo-3-methylpyridine).
  • Formation: Traces of water in the solvent (DMSO/NMP) at high temperatures (120°C+) react with the starting chloride.

  • Identification: Look for a broad singlet (NH/OH) >11 ppm in

    
    H NMR and a carbonyl signal ~160-165 ppm in 
    
    
    
    C NMR.

Impurity Identification Guide

Visualizing the Reaction Landscape

The following diagram maps the formation of key impurities during the synthesis and subsequent coupling of the title compound.

ReactionPathways SM Starting Material (5-bromo-2-chloro-3-methylpyridine) Product TARGET PRODUCT (5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine) SM->Product SNAr (130°C, NMP) + Amine Imp_Hydrolysis Impurity A (Hydrolysis) 5-bromo-3-methylpyridin-2-one SM->Imp_Hydrolysis H2O trace High Temp Amine Reagent (N-methylcyclopentanamine) Imp_Nitrosamine Impurity C (Safety) N-nitroso-N-methylcyclopentylamine Amine->Imp_Nitrosamine Nitrite trace (Process Safety) Imp_DesBromo Impurity B (Des-bromo) N-cyclopentyl-N,3- dimethylpyridin-2-amine Product->Imp_DesBromo Pd-Cat Coupling (Side Reaction)

Caption: Reaction network showing the primary synthetic pathway (green) and critical failure modes leading to hydrolysis, dehalogenation, and nitrosamine impurities.[1]

Analytical Data: Product vs. Impurities

Use this table to distinguish the target molecule from common byproducts using


H NMR (CDCl

, 400 MHz).
CompoundKey FeatureAromatic Region (

ppm)
Aliphatic Region (

ppm)
Target Product Cyclopentyl CH + N-Me 8.15 (d, 1H), 7.55 (d, 1H) 4.30 (m, 1H, CH), 2.85 (s, 3H, N-Me) , 2.25 (s, 3H, Ar-Me)
Impurity A (Hydrolysis) Missing Cyclopentyl 7.60 (s, 1H), 7.40 (s, 1H)2.30 (s, 3H, Ar-Me). No Cyclopentyl signals.
Impurity B (Des-bromo) Extra Ar-H (Triplet/dd) 8.05 (d, 1H), 7.35 (d, 1H), 6.80 (dd, 1H) Similar to product.
Starting Material Missing N-Me/Cyclopentyl 8.35 (d, 1H), 7.70 (d, 1H)2.40 (s, 3H, Ar-Me).

Critical Safety Note: Nitrosamine Risk

Risk: The synthesis uses N-methylcyclopentanamine , a secondary amine. Context: Regulatory agencies (FDA/EMA) strictly monitor nitrosamines in drug substances. Mechanism: If sodium nitrite (NaNO


) was used in the preparation of the starting material (e.g., in a Sandmeyer reaction to install the Bromine or Chlorine on the pyridine), residual nitrite can react with the secondary amine to form N-nitroso-N-methylcyclopentylamine .
Action: 
  • Test the starting material (5-bromo-2-chloro-3-methylpyridine) for nitrite content.

  • Avoid using quenching steps involving nitrous acid in the same vessel.

  • Screen final product for [M+128] mass (Nitrosamine MW = ~128 Da).

Experimental Protocols

Protocol A: Optimized Synthesis via

Use this method to minimize hydrolysis and maximize conversion.

  • Setup: To a pressure tube (or sealed flask), add 5-bromo-2-chloro-3-methylpyridine (1.0 equiv, 10 mmol) and N-methylcyclopentanamine (1.5 equiv, 15 mmol).

  • Solvent: Add anhydrous NMP (3 mL per gram of substrate). Note: DMSO is acceptable but NMP allows higher T with less decomposition.

  • Base: Add DIPEA (2.0 equiv).

  • Reaction: Seal and heat to 135°C for 16–24 hours. Monitor by HPLC.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash 3x with Water (to remove NMP). Wash 1x with Brine.[2] Dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography. Elute with Hexanes/EtOAc (Gradient 0-20% EtOAc). The product is a viscous oil or low-melting solid.

Protocol B: HPLC Method for Impurity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Expected RT:

    • Hydrolysis Impurity: ~4.5 min (More polar).

    • Target Product: ~8.2 min.

    • Starting Material: ~9.5 min (Less polar than product due to Cl vs Amine, but depends on pH). Note: Often SM co-elutes; check MS.

References

  • Synthesis of 2-aminopyridines via

    
    : 
    
    • Study on steric effects in pyridine substitutions.
    • Source:

  • Nitrosamine Impurities in Drug Development

    • Regulatory guidance on secondary amines and nitrite interaction.
    • Source:

  • 5-Bromo-2-chloro-3-methylpyridine Crystal Structure & Reactivity

    • Structural data confirming steric environment of the 3-methyl group.
    • Source:

  • General Pyridine Synthesis & Byproducts

    • Comprehensive review of pyridine functionaliz
    • Source:

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological activity of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine and its structural analogs. While direct experimental data for this specific molecule is not extensively available in the public domain, a robust understanding of its potential can be extrapolated from the well-documented structure-activity relationships (SAR) of the versatile 2-aminopyridine scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this chemical class.

Introduction to the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with various enzymes and receptors, leading to a broad spectrum of pharmacological activities.[2] Aminopyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents, among others.[1][3][4] The versatility of the 2-aminopyridine core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Our focus, this compound, incorporates several key substitutions on this core: a bromine atom at the 5-position, a cyclopentyl group on the exocyclic nitrogen, and methyl groups at the 3-position and on the exocyclic nitrogen. Understanding the contribution of each of these substituents is crucial to predicting the biological profile of the molecule.

Synthesis of 2-Aminopyridine Derivatives

The synthesis of 2-aminopyridine derivatives often begins with commercially available precursors like 2-aminopyridine or substituted bromopyridines.[5][6] A common strategy involves the bromination of the 2-aminopyridine core, followed by subsequent modifications.[5] For instance, 2-amino-5-bromopyridine is a key intermediate in the synthesis of various pharmaceuticals.[7]

A general synthetic approach to generate a library of analogs for SAR studies often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[8][9] This allows for the introduction of a wide range of aryl or alkyl groups at specific positions on the pyridine ring.

Below is a generalized workflow for the synthesis of substituted 2-aminopyridine derivatives.

Synthesis_Workflow Start 2-Aminopyridine Bromination Bromination (e.g., NBS, Br2) Start->Bromination Intermediate1 2-Amino-5-bromopyridine Bromination->Intermediate1 Alkylation N-Alkylation / N-Arylation Intermediate1->Alkylation Intermediate2 Substituted 2-Amino-5-bromopyridine Alkylation->Intermediate2 Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate2->Coupling Final_Product Diverse 2-Aminopyridine Analogs Coupling->Final_Product

Caption: Generalized synthetic workflow for 2-aminopyridine analogs.

Comparative Biological Activities of 2-Aminopyridine Analogs

The biological activity of 2-aminopyridine derivatives is highly dependent on the nature and position of their substituents. Below, we explore several therapeutic areas where these compounds have shown promise and discuss the likely impact of the substitutions present in this compound.

Anticancer Activity

Many pyridine-based molecules are potent inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[10] The 2-aminopyridine scaffold has been explored for developing kinase inhibitors.

  • ALK2 Inhibition: A study on 3,5-diaryl-2-aminopyridine derivatives identified potent and selective inhibitors of Activin receptor-like kinase 2 (ALK2).[8] Modifications at the 3 and 5 positions of the pyridine ring were crucial for activity. The presence of a bromine atom at the 5-position, as in our target molecule, can serve as a handle for introducing various aryl groups via cross-coupling reactions to modulate kinase inhibitory activity.[10]

Antimalarial Activity

Structure-activity relationship studies on 3,5-diaryl-2-aminopyridines have led to the discovery of potent antimalarial agents.[3] Replacement of the pyridine core with a pyrazine ring resulted in a novel series with oral in vivo activity.[3] This highlights the importance of the heterocyclic core in determining the therapeutic application. While our target molecule retains the pyridine core, the nature of the substituents at the 3 and 5 positions would be critical for any potential antimalarial activity.

Prion Inhibition

2-Aminopyridine-3,5-dicarbonitrile-based compounds have been identified as inhibitors of prion replication.[11] A comprehensive SAR study revealed that modifications to the 2-aminopyridine scaffold could significantly improve bioactivity.[11] This suggests that even small changes to the substitution pattern can have a profound impact on biological activity.

Structure-Activity Relationship (SAR) Analysis

Based on the available literature, we can infer the potential roles of the specific substituents in this compound:

SubstituentPositionPotential Role in Biological Activity
5-Bromo 5The bromine atom can act as a key interaction point within a binding pocket, forming halogen bonds. It also serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions.[10]
N-Cyclopentyl 2-AminoThe bulky, lipophilic cyclopentyl group can enhance binding to hydrophobic pockets of target proteins and may improve cell membrane permeability. The nature of the N-substituent is often critical for potency and selectivity.
N-Methyl 2-AminoThe presence of a methyl group on the exocyclic nitrogen can influence the conformation and basicity of the amino group, potentially affecting target binding and pharmacokinetic properties.
3-Methyl 3A methyl group at the 3-position can provide steric hindrance that may favor a specific binding conformation or enhance selectivity for a particular target.

Experimental Protocols

To evaluate the biological activity of this compound and its analogs, a series of in vitro assays would be necessary.

Kinase Inhibition Assay

This assay is crucial for determining the potential of the compounds as kinase inhibitors, a common mechanism for anticancer activity.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a luminescent or fluorescent readout.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable buffer.

  • Incubation: Add the diluted test compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Serial Dilution Prepare Serial Dilutions of Test Compound Add Compound Add Compound to Reaction Mixture Serial Dilution->Add Compound Reaction Mix Prepare Kinase, Substrate, and ATP Mixture Reaction Mix->Add Compound Incubate Incubate at 30°C Add Compound->Incubate Stop Reaction Stop Reaction and Measure Phosphorylation Incubate->Stop Reaction Calculate IC50 Plot Dose-Response Curve and Calculate IC50 Stop Reaction->Calculate IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

While direct biological data for this compound is scarce, a comparative analysis of its structural analogs provides valuable insights into its potential pharmacological profile. The 2-aminopyridine scaffold is a proven pharmacophore, and the specific substitutions on the target molecule suggest potential for activity in areas such as oncology and infectious diseases. The bromine at the 5-position offers a strategic point for further chemical exploration to optimize potency and selectivity. Future experimental evaluation, starting with in vitro kinase and antiparasitic assays, is warranted to fully elucidate the biological activity of this compound and its analogs.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. PubMed. [Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][8][11]triazolo[1,5-a]pyridine. Google Patents.

  • 5-bromo-N,N-dimethylpyridin-2-amine. PubChem. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • 2-Amino-5-bromopyridine. PubChem. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]

  • 5-Bromo-2-cyclopentylamino-3-nitropyridine, min 98%, 100 grams. CP Lab Safety. [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine: Navigating Pathways to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of developing next-generation therapeutics. Among these, substituted aminopyridines represent a privileged scaffold due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine, a key intermediate for pharmaceutical research. We will dissect the nuances of a sequential N-alkylation approach and a convergent one-pot reductive amination strategy, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry. The bromine atom at the C5 position serves as a valuable handle for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the exploration of a diverse chemical space.[1][2] The N-cyclopentyl and N-methyl substituents on the amino group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The 3-methyl group provides steric and electronic modulation of the pyridine ring. A robust and efficient synthesis of this intermediate is therefore of paramount importance for accelerating drug discovery programs.

This guide will compare two distinct synthetic routes, evaluating them on key performance indicators including yield, purity, scalability, and operational simplicity.

Method 1: Sequential N-Alkylation via Buchwald-Hartwig Amination and Reductive Amination

This linear approach commences with a commercially available starting material, 5-bromo-2-fluoro-3-methylpyridine, and proceeds through a two-step sequence of N-functionalization.

Workflow for Method 1

start 5-bromo-2-fluoro-3-methylpyridine step1 Buchwald-Hartwig Amination (Methylamine) start->step1 intermediate 5-bromo-N,3-dimethylpyridin-2-amine step1->intermediate step2 Reductive Amination (Cyclopentanone, NaBH(OAc)3) intermediate->step2 product This compound step2->product

Caption: Sequential synthesis of the target compound.

Experimental Protocol: Method 1

Step 1: Synthesis of 5-bromo-N,3-dimethylpyridin-2-amine (Buchwald-Hartwig Amination)

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-fluoro-3-methylpyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).

  • Add anhydrous toluene (10 mL/mmol of substrate).

  • Add a 2.0 M solution of methylamine in THF (1.5 eq).

  • Add sodium tert-butoxide (2.0 eq).

  • Seal the flask and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to afford 5-bromo-N,3-dimethylpyridin-2-amine.

Step 2: Synthesis of this compound (Reductive Amination)

  • To a round-bottom flask, dissolve 5-bromo-N,3-dimethylpyridin-2-amine (1.0 eq) in anhydrous dichloroethane (15 mL/mmol).

  • Add cyclopentanone (1.2 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the final product.

Discussion of Method 1

The sequential approach offers a high degree of control over the introduction of each N-substituent. The Buchwald-Hartwig amination is a powerful and well-established method for the formation of C-N bonds with a broad substrate scope.[3] The use of a third-generation phosphine ligand like RuPhos is crucial for achieving high efficiency in the amination of the electron-rich 2-halopyridine. The subsequent reductive amination is a mild and efficient method for introducing the cyclopentyl group, avoiding the potential for over-alkylation that can occur with traditional alkylation methods using cyclopentyl halides.[4][5] However, this two-step process is more time-consuming and may result in a lower overall yield due to material loss at each purification step.

Method 2: Convergent One-Pot Synthesis via Reductive Amination

This strategy employs a more convergent approach, starting from commercially available 2-amino-5-bromo-3-methylpyridine and introducing both the methyl and cyclopentyl groups in a one-pot fashion.

Workflow for Method 2

start 2-amino-5-bromo-3-methylpyridine step1 One-Pot Reductive Amination (Cyclopentanone, Formaldehyde, NaBH(OAc)3) start->step1 product This compound step1->product

Caption: Convergent one-pot synthesis of the target.

Experimental Protocol: Method 2
  • To a round-bottom flask, dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in anhydrous dichloroethane (20 mL/mmol).

  • Add cyclopentanone (1.2 eq) and a 37% aqueous solution of formaldehyde (1.5 eq).

  • Add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) portion-wise over 20 minutes.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the final product.

Discussion of Method 2

The one-pot reductive amination strategy is highly attractive due to its operational simplicity and improved time and resource efficiency.[6] By combining both N-alkylation steps into a single transformation, this method reduces the number of workup and purification procedures, which can lead to a higher overall yield and is more amenable to large-scale synthesis. The reaction proceeds through the sequential formation of imine and enamine intermediates, which are then reduced by the hydride reagent. Careful control of stoichiometry and reaction conditions is essential to minimize the formation of byproducts, such as the N,N-dimethylated or N,N-dicyclopentylated species.

Performance Comparison

ParameterMethod 1: Sequential N-AlkylationMethod 2: Convergent One-Pot
Starting Material 5-bromo-2-fluoro-3-methylpyridine2-amino-5-bromo-3-methylpyridine
Number of Steps 21
Overall Yield 60-70% (Reported for similar systems)75-85% (Reported for similar systems)
Purity High (after two purifications)Good to High (after one purification)
Scalability ModerateHigh
Operational Simplicity ModerateHigh
Key Advantage High control over each stepTime and resource efficient, higher overall yield
Key Disadvantage Longer reaction time, potential for lower overall yieldRequires careful optimization to control selectivity

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Method 1 (Sequential N-Alkylation) is recommended for small-scale synthesis where precise control over the introduction of each substituent is paramount, or when troubleshooting and optimization of individual steps are required.

  • Method 2 (Convergent One-Pot Reductive Amination) is the preferred route for larger-scale synthesis due to its superior efficiency, higher potential yield, and operational simplicity. While it may require initial optimization to ensure high selectivity, the long-term benefits in terms of time and resource savings are significant for drug development campaigns.

Ultimately, the choice of synthetic route will depend on the specific needs and scale of the research program. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable pharmaceutical intermediate.

References

  • Chen, J., & Shi, H. (2022). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Westlake University.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (n.d.). Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (n.d.). Retrieved from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007). Retrieved from [Link]

  • Reductive amination of cyclopentanone | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • reductive amination & secondary amine synthesis - YouTube. (2020). Retrieved from [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. (2025). Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017). Retrieved from [Link]

Sources

Navigating the Structure-Activity Landscape of 2-Aminopyridine Derivatives: A Comparative Guide Focused on 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for a multitude of biologically active compounds.[1] Its derivatives have shown a wide array of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[2][3] A significant application of this scaffold is in the development of kinase inhibitors, where the 2-aminopyridine moiety often acts as a "hinge-binder," forming crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[4][5]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine . While specific experimental data for this exact molecule is not extensively published, we can construct a robust and predictive SAR profile by leveraging data from closely related analogues. Based on the recurrent emergence of the 2-aminopyridine and related pyrimidine cores in potent kinase inhibitors, we will focus our comparative analysis on its potential as an inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[6][7][8] CDK4, in complex with Cyclin D1, is a key regulator of the cell cycle, and its inhibition is a validated therapeutic strategy in certain cancers, particularly HR+/HER2- breast cancer.[7][9]

Deciphering the Molecular Architecture: A Structure-Activity Relationship (SAR) Analysis

The biological activity of a molecule is intricately linked to its three-dimensional structure and the nature of its functional groups. Here, we dissect this compound to understand how each component likely contributes to its interaction with a kinase target like CDK4.

The 2-Aminopyridine Core: The Anchor to the Kinase Hinge

The 2-aminopyridine core is fundamental for the activity of many kinase inhibitors. It typically forms one or two hydrogen bonds with the "hinge" region of the kinase's ATP-binding site, a critical interaction for potent inhibition.[5] This interaction mimics the binding of the adenine portion of ATP.

The N-Cyclopentyl Group: Balancing Potency and Steric Factors

The substituent on the 2-amino group plays a crucial role in modulating potency and selectivity by interacting with the hydrophobic regions of the ATP-binding pocket. The N-cyclopentyl group in our lead compound is of particular interest.

  • Favorable Interactions: In some kinase inhibitor series, a cyclopentyl group has been shown to be more favorable than smaller alkyl chains or larger aromatic rings. For a series of thiazolyl-pyrimidine based CDK4/6 inhibitors, the cyclopentyl moiety was found to be an optimal substituent on the C2 amine, suggesting it effectively occupies a hydrophobic pocket.[5]

  • Potential for Steric Hindrance: Conversely, bulky cycloalkyl groups can sometimes lead to a decrease in activity due to steric clashes. In a series of benzimidazolyl-pyrimidine derivatives, N-cycloalkyl substitution on an imidazole ring resulted in reduced CDK4/6 activity due to steric hindrance.[5]

This highlights the delicate balance required for this substituent; it must be large enough to form favorable hydrophobic interactions but not so bulky as to create unfavorable steric clashes.

The 5-Bromo Substituent: Enhancing Affinity and Modulating Electronics

Halogen atoms, particularly bromine, are frequently incorporated into kinase inhibitors for several reasons:

  • Hydrophobic Interactions and Halogen Bonding: The bromo group can occupy a hydrophobic pocket and may participate in halogen bonding, a non-covalent interaction that can enhance binding affinity.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the pKa of the aminopyridine ring, potentially affecting its hydrogen bonding capacity and overall binding kinetics. The presence of a bromo substituent has been noted in various biologically active pyridine and pyrimidine derivatives, including those with antifungal and anticancer properties.[10][11]

The 3-Methyl Group: A Handle for Selectivity

Substitution at the 3-position of the pyridine ring can influence both potency and selectivity. The 3-methyl group is a small, lipophilic substituent that can:

  • Fine-tune Binding: It can make additional van der Waals contacts within the ATP binding site.

  • Influence Conformation: It can induce a conformational preference in the molecule that is more favorable for binding.

  • Impact Selectivity: In a series of pyrido[2,3-d]pyrimidin-7-one based inhibitors, the introduction of a methyl group at the C-5 position (analogous to the 3-position in our scaffold) was sufficient to confer excellent selectivity for CDK4 over other kinases.

Comparative Performance: An Illustrative Analysis

To provide a quantitative perspective, the following table summarizes the activity of various 2-aminopyridine and related heterocyclic derivatives against CDK4/6 and in cellular assays. It is important to note that these compounds are not direct analogues but serve to illustrate the SAR principles discussed above.

Compound ScaffoldKey SubstitutionsTargetIC50 (nM)Cell LineGI50 (µM)Reference
Pyrido[2,3-d]pyrimidin-7-one 2-(2-aminopyridin-yl)CDK4/Cyclin D111--[1]
Thiazolyl-pyrimidine C2-NH-cyclopentylCDK4/Cyclin D1-MV4-110.209[5]
Benzimidazolyl-pyrimidine N-isopropyl on imidazoleCDK4/Cyclin D16.14MCF-7>10[5]
1H-pyrazole-3-carboxamide Pyrrolopyrimidine at C4CDK40.85NCI-60<1[9]
4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline C2-NH-pyridineCDK4/Cyclin D1-MCF-7-[5]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Experimental Protocols for Evaluation

To empirically determine the activity of this compound and its analogues, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay: CDK4/Cyclin D1

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK4/Cyclin D1 complex. A common method is the ADP-Glo™ Kinase Assay.[12]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, and remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP generated and thus, the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw active CDK4/Cyclin D1 enzyme, kinase assay buffer, and substrate (e.g., a fragment of the retinoblastoma protein, Rb) on ice.

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, and then further dilute in kinase assay buffer.

    • Prepare an ATP solution at the desired concentration in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted active CDK4/Cyclin D1 enzyme.

    • Add the diluted test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Set up a blank control containing all components except the kinase.

    • Incubate the plate at 37°C for a defined period (e.g., 40 minutes).[12]

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[12]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for another 40 minutes.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank control readings from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation/Cytotoxicity Assay: MTT Assay

This assay assesses the effect of the compound on the proliferation and viability of a relevant cancer cell line, such as the HR+ breast cancer cell line MCF-7.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells in appropriate media (e.g., EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin).[15]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the GI50 (or IC50) value by plotting the percentage of viability against the logarithm of the compound concentration and fitting to a dose-response curve.

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams outline the relevant biological pathway and experimental workflows.

CDK4_Signaling_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Cyclin D Cyclin D Signaling Cascade->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb pRb Cyclin D-CDK4/6 Complex->pRb Phosphorylation Rb Rb Rb-E2F Complex Rb E2F Rb->Rb-E2F Complex E2F E2F pRb->E2F Releases E2F->Rb-E2F Complex Gene Transcription Gene Transcription E2F->Gene Transcription Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) Gene Transcription->Cell Cycle Progression (G1 to S) Our Compound 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine Our Compound->Cyclin D-CDK4/6 Complex Inhibits

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_Kinase_Assay In Vitro Kinase Inhibition Assay cluster_Cell_Assay Cell-Based Proliferation Assay k1 Prepare Reagents: Enzyme (CDK4/D1), Substrate (Rb), ATP, Test Compound k2 Incubate Enzyme, Compound, and Substrate/ATP Mixture k1->k2 k3 Terminate Reaction & Detect ADP (Luminescence) k2->k3 k4 Calculate IC50 k3->k4 c1 Seed MCF-7 Cells in 96-well Plate c2 Treat Cells with Test Compound c1->c2 c3 Incubate for 72h c2->c3 c4 Add MTT Reagent & Incubate for 4h c3->c4 c5 Solubilize Formazan & Measure Absorbance c4->c5 c6 Calculate GI50 c5->c6 Lead Compound 5-Bromo-N-cyclopentyl- N,3-dimethylpyridin-2-amine Lead Compound->k1 Lead Compound->c2

Caption: Workflow for evaluating kinase inhibition and cellular activity.

Conclusion

The structural features of this compound—namely its 2-aminopyridine core, N-cyclopentyl group, 5-bromo substituent, and 3-methyl group—suggest its potential as a kinase inhibitor, with CDK4 being a plausible target. By comparing with structurally related compounds, we can infer that the N-cyclopentyl and 5-bromo moieties are likely key determinants of potency, while the 3-methyl group may contribute to selectivity. The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. This guide serves as a framework for researchers in drug development to understand and further investigate the therapeutic potential of this and related 2-aminopyridine derivatives.

References

  • Sino Biological. (2019, July 5). CDK4-CyclinD1 Datasheet. Sino Biological. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Reaction Biology. CDK4+Cyclin D1 NanoBRET Kinase Assay. Reaction Biology. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2025, August 6). Cell sensitivity assays: The MTT assay. ResearchGate. [Link]

  • Creative Biolabs. Human Breast Cell MCF-7-based Proliferation Assay Service. Creative Biolabs. [Link]

  • Morten, B. C., Scott, R. J., & Avery-Kiejda, K. A. (2022, August 1). Comparison-Determining Cell Proliferation: Breast Cancer Cell Lines l Protocol Preview. JoVE. [Link]

  • Reaction Biology. CDK4/cyclin D1 Kinase Assay Service. Reaction Biology. [Link]

  • Al-Hujaily, E. M., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. PMC. [Link]

  • Williams, B. B., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. F., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. [Link]

  • ResearchGate. Structures of the advanced clinical CDK4/6 inhibitors. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2024, July 13). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PMC. [Link]

  • MDPI. (2021, April 23). Development of CDK4/6 Inhibitors. Encyclopedia. [Link]

  • ResearchGate. Cell proliferation assay for A549, MCF-7, and MDA MB-435 cell lines.... ResearchGate. [Link]

  • PubMed. (2012, December 15). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed. [Link]

  • Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[12][16]triazolo[1,5-a]pyridine. Google Patents.

  • National Center for Biotechnology Information. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link]

  • ResearchGate. (2025, August 9). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. ResearchGate. [Link]

  • Tetrahedron Letters. (2011, March 8). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. ScienceDirect. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • PubMed. (2012, September 1). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. PubMed. [Link]

  • MDPI. The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. MDPI. [Link]

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. PubChem. [Link]

  • ResearchGate. Discovery of kinase inhibitors that potently cross-react with.... ResearchGate. [Link]

  • MDPI. (2025, June 11). Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. MDPI. [Link]

  • National Center for Biotechnology Information. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. PMC. [Link]

  • Drug Target Review. (2025, November 27). Kinase inhibitors shown to accelerate protein breakdown. Drug Target Review. [Link]

  • National Center for Biotechnology Information. (2017, April 24). Recent advances of highly selective CDK4/6 inhibitors in breast cancer. PMC. [Link]

  • ResearchGate. (2019, December 19). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Oxford University Press. Exploring the kinase-inhibitor fragment interaction space facilitates the discovery of kinase inhibitor overcoming resistance by mutations. OUP Academic. [Link]

Sources

literature review of similar brominated pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Brominated Pyridine Scaffolds in Medicinal Chemistry

Executive Summary: The Halogen Handle

Brominated pyridines are not merely reagents; they are the linchpins of modern heterocyclic drug discovery. Unlike their benzene counterparts, the nitrogen atom in the pyridine ring induces a strong dipole and electronic bias, creating distinct zones of reactivity.

This guide compares the performance of mono-brominated (2-, 3-, 4-isomer) and di-brominated (2,5-; 2,6-; 3,5-isomer) pyridines. It focuses on the "Reactivity Paradox"—where the site of nucleophilic attack (Pd-catalyzed cross-coupling) often opposes the site of electrophilic attack (Lithium-Halogen exchange).

Comparative Analysis: Mono-Brominated Pyridines

The position of the bromine atom relative to the nitrogen dictates the reaction success rate.

Reactivity & Stability Profile
Feature2-Bromopyridine 3-Bromopyridine 4-Bromopyridine
Electronic Nature Highly electron-deficient (α-position).Electron-neutral (β-position); behaves like bromobenzene.Electron-deficient (γ-position); prone to polymerization.
Pd-Oxidative Addition Fast. The C-Br bond is weak due to electron withdrawal by N.Slow. Requires electron-rich ligands (e.g., PCy3, XPhos).Moderate.
Catalyst Poisoning High Risk. The pyridyl nitrogen can chelate Pd, arresting the cycle.Low Risk. Sterically prevents N-Pd chelation.Moderate Risk.
SNAr Activity Excellent. N stabilizes the Meisenheimer complex.[1]Poor. No resonance stabilization of the intermediate.Good.
Storage Stability Stable liquid.Stable liquid.Unstable free base; store as HCl salt.
Strategic Recommendation
  • For 2-Bromopyridine: Use bulky ligands (e.g., Buchwald Biaryl Phosphines ) to prevent the nitrogen from coordinating to the palladium center.

  • For 3-Bromopyridine: Treat it as a deactivated aryl bromide. High temperature (>80°C) and strong bases (K3PO4) are often required.

The Regioselectivity Paradox: Di-Brominated Systems

The most critical decision in using di-brominated pyridines is selecting the correct reaction type to target the desired carbon.

The 2,5-Dibromopyridine Case Study

This molecule is the textbook example of orthogonal reactivity .

  • Suzuki/Stille Coupling (Nucleophilic Attack): Occurs at C2 . The C2 position is more electron-deficient, facilitating faster oxidative addition of Pd(0).

  • Lithium-Halogen Exchange (Electrophilic Attack): Occurs at C5 . The "String-of-Pearls" orbital effect and coordination to the nitrogen lone pair direct the lithium to the C5 position, protecting the C2 bromine.

Visualizing the Selectivity Logic

G Start Substrate: 2,5-Dibromopyridine Decision Target Position? Start->Decision C2_Target Target: C2 Position Decision->C2_Target Proximal to N C5_Target Target: C5 Position Decision->C5_Target Distal to N Method_C2 Method: Pd-Catalyzed Coupling (Suzuki/Stille/Buchwald) C2_Target->Method_C2 Method_C5 Method: Lithium-Halogen Exchange (n-BuLi, -78°C) C5_Target->Method_C5 Mech_C2 Mechanism: Electronic Activation (C2 is electron poor) Method_C2->Mech_C2 Mech_C5 Mechanism: Coordination & Orbital Control (C5 is lithiophilic) Method_C5->Mech_C5

Caption: Decision tree for orthogonal functionalization of 2,5-dibromopyridine based on electronic vs. coordination effects.

Experimental Protocols

These protocols are designed to maximize selectivity.

Protocol A: C2-Selective Suzuki Coupling of 2,5-Dibromopyridine

Target: Functionalization of the electron-deficient C2 position.

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) — Standard choice for high C2 selectivity.

  • Base: Na2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with 2,5-dibromopyridine, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and Na2CO3 solution via syringe.

  • Reaction: Heat to 85°C for 4–6 hours. Note: Do not overheat; higher temps (>100°C) may induce minor C5 coupling.

  • Workup: Cool, dilute with EtOAc, wash with brine.

  • Validation: 1H NMR will show a shift in the C2 proton signal. Expect >85% yield of the 2-aryl-5-bromo product.

Protocol B: C5-Selective Lithium-Halogen Exchange

Target: Functionalization of the C5 position, leaving C2-Br intact.

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Electrophile: DMF, Iodine, or Aldehyde (1.2 equiv)

  • Solvent: Anhydrous Toluene or Ether (Avoid THF if possible to maximize selectivity, though THF is common).

Procedure:

  • Cryogenic Setup: Cool a solution of 2,5-dibromopyridine in anhydrous toluene to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent halogen scrambling.

  • Exchange: Add n-BuLi dropwise over 20 minutes. Stir for 30 minutes at -78°C. The solution often turns yellow/orange.

  • Quench: Add the electrophile (e.g., DMF) dropwise.

  • Warm: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl.

  • Mechanism Check: The Lithium coordinates to the Nitrogen lone pair, directing the base to the C5-Br bond (the "String-of-Pearls" orbital overlap favors C5 exchange).

Advanced Insight: The "Cluster Switch" in 2,4-Dibromopyridine

Recent literature has uncovered a method to invert the natural selectivity of 2,4-dibromopyridine.[2]

  • Mononuclear Pd (Standard): Favors C2 coupling.[3]

  • Pd Nanoclusters (Pd3): Favors C4 coupling.[4]

Data Comparison:

Catalyst SystemSpecies TypeMajor ProductSelectivity (C2:C4)
Pd(OAc)2 + 4 PPh3Mononuclear Pd(0)C2-Aryl 95:5
Pd(OAc)2 + 1 PPh3Pd Cluster/NanoparticleC4-Aryl 10:90

Insight: By starving the palladium of ligands (low PPh3:Pd ratio), you encourage the formation of catalytic clusters which sterically prefer the less hindered C4 position.

References

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society.[5] [Link]

  • Knochel, P., et al. (2013).[6] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link][6][7]

  • WuXi AppTec. (2020). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi Biology. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.